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  • Product: 2-(1-Methylcyclopropyl)benzoic acid
  • CAS: 1379246-31-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 2-(1-Methylcyclopropyl)benzoic acid

Executive Summary 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7) is a highly specialized, sterically constrained building block increasingly utilized in advanced medicinal chemistry and agrochemical development[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7) is a highly specialized, sterically constrained building block increasingly utilized in advanced medicinal chemistry and agrochemical development[1]. The strategic incorporation of a 1-methylcyclopropyl moiety at the ortho position of a benzoic acid core provides a unique combination of conformational restriction, altered physicochemical properties, and profound metabolic resistance. This whitepaper details the structural dynamics, synthetic methodologies, and pharmacological rationale behind deploying this compound in modern drug design.

Physicochemical Profiling & Structural Analysis

The physical and structural properties of 2-(1-methylcyclopropyl)benzoic acid dictate its behavior in both synthetic pathways and biological systems.

Quantitative Physicochemical Data
PropertyValue
Chemical Name 2-(1-Methylcyclopropyl)benzoic acid
CAS Number 1379246-31-7
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.22 g/mol
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2

Table 1: Key physicochemical properties of 2-(1-Methylcyclopropyl)benzoic acid.

Structural Dynamics & The Ortho-Effect

The ortho-substitution of the bulky 1-methylcyclopropyl group fundamentally alters the spatial geometry of the benzoic acid core. The steric bulk forces the carboxylate moiety out of coplanarity with the phenyl ring. This dihedral twist disrupts π-conjugation, which slightly lowers the pKa (increasing acidity) compared to an unsubstituted benzoic acid. Furthermore, this out-of-plane conformation provides significant steric shielding to the carboxylate group, reducing its susceptibility to rapid Phase II metabolic conjugation, such as glucuronidation.

Bioisosteric Rationale & Metabolic Stability

In medicinal chemistry, the 1-methylcyclopropyl group acts as a conformationally restricted bioisostere for the tert-butyl or isopropyl group[2]. While tert-butyl groups are prone to rapid oxidative metabolism via hydrogen abstraction at the sp³ hybridized methyl carbons by Cytochrome P450 (CYP450) enzymes, the cyclopropyl ring possesses a significantly higher C-H bond dissociation energy[3]. Because it lacks easily abstractable benzylic or tertiary protons, the 1-methylcyclopropyl group confers superior metabolic stability, prolonging the pharmacokinetic half-life of the parent drug[2][4].

Metabolism TButyl tert-Butyl Group (Traditional Motif) CYP450 CYP450 Oxidation (C-H Abstraction) TButyl->CYP450 MCP 1-Methylcyclopropyl Group (Bioisostere) TButyl->MCP Bioisosteric Replacement Degradation Rapid Clearance (Short Half-Life) CYP450->Degradation Block High C-H Bond Energy (Steric Shielding) MCP->Block Stability Metabolic Stability (Prolonged Half-Life) Block->Stability

Pharmacological logic of replacing a tert-butyl group with a 1-methylcyclopropyl bioisostere.

Synthetic Methodologies & Protocols

The synthesis of 1-methylcyclopropyl-substituted arenes typically relies on either direct cross-coupling (e.g., Suzuki-Miyaura coupling using cyclopropyl trifluoroborates)[5] or an alkenylation-cyclopropanation sequence[6]. The latter provides exceptional regiocontrol and scalability.

SynthWorkflow Start 2-Bromobenzoic acid (Starting Material) Esterification Esterification (MeOH, H2SO4) Start->Esterification Coupling Suzuki-Miyaura Coupling (Isopropenylboronic acid) Esterification->Coupling Cyclopropanation Simmons-Smith Reaction (Et2Zn, CH2I2) Coupling->Cyclopropanation Hydrolysis Saponification (LiOH, THF/H2O) Cyclopropanation->Hydrolysis Product 2-(1-Methylcyclopropyl)benzoic acid (Target Compound) Hydrolysis->Product

Synthetic workflow for 2-(1-methylcyclopropyl)benzoic acid highlighting key transformations.

Detailed Protocol: Synthesis via Modified Simmons-Smith Cyclopropanation

This protocol details the conversion of methyl 2-(prop-1-en-2-yl)benzoate to the target compound.

Causality & Design: The Furukawa modification of the Simmons-Smith reaction utilizing diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) is selected over the traditional Zn-Cu couple. Et₂Zn generates a highly reactive, homogeneous zinc carbenoid intermediate (EtZnCH₂I) that effectively cyclopropanates the sterically hindered ortho-isopropenyl group without inducing radical polymerization of the olefin[6].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve methyl 2-(prop-1-en-2-yl)benzoate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a strict argon atmosphere.

    • Causality: Moisture must be rigorously excluded; water rapidly protonates and quenches the zinc carbenoid, leading to incomplete conversion and poor yields.

  • Carbenoid Generation: Cool the reaction mixture to 0 °C. Slowly add a solution of diethylzinc (1.0 M in hexanes, 3.0 equiv) dropwise. Stir for 10 minutes, then add diiodomethane (3.0 equiv) dropwise.

    • Causality: Sequential addition at low temperature controls the highly exothermic formation of the EtZnCH₂I active species, preventing thermal degradation and side-product formation.

  • Cyclopropanation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) until the starting material is entirely consumed.

  • Quenching & Extraction (Self-Validating Step): Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl breaks down the zinc salts into water-soluble complexes. Failing to use NH₄Cl results in the formation of intractable zinc hydroxide emulsions during extraction, trapping the product. Extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Saponification: Dissolve the crude methyl 2-(1-methylcyclopropyl)benzoate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 equiv) and heat to 50 °C for 4 hours. Acidify the mixture with 1M HCl to pH 2, extract with EtOAc, and recrystallize from heptane to yield pure 2-(1-methylcyclopropyl)benzoic acid.

Application in Drug Design

The strategic placement of the 1-methylcyclopropyl group serves a dual purpose in lead optimization:

  • Metabolic Evasion: By replacing a traditional alkyl group, the molecule evades the CYP450-mediated oxidative degradation pathway, effectively mitigating the "magic methyl" liability[4].

  • Target Binding Optimization: The cyclopropyl ring locks the methyl group into a specific spatial vector. This rigidification optimizes hydrophobic interactions within the binding pocket of target kinases or receptors while minimizing the entropic penalty typically associated with the binding of flexible alkyl chains.

SubstituentSteric Bulk (A-value)CYP450 Oxidation RiskLipophilicity (LogP contribution)
tert-Butyl ~4.8High (9 abstractable protons)High
Isopropyl ~2.1Moderate (1 benzylic proton)Moderate
1-Methylcyclopropyl ~4.5Low (High C-H bond energy)Moderate-High

Table 2: Comparative bioisosteric profiling of common lipophilic substituents.

Analytical Characterization & Validation

To ensure the integrity of the synthesized batch, the following self-validating analytical parameters must be met to confirm identity and purity[1]:

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the cyclopropyl methylene protons appearing as distinct multiplets in the highly shielded upfield region ( δ 0.60 - 0.90 ppm) and the singlet for the methyl group ( δ 1.20 - 1.40 ppm). The aromatic protons will appear as a characteristic ortho-substituted pattern between δ 7.10 - 8.00 ppm.

  • LC-MS (ESI-): The mass spectrum must show the [M-H]⁻ ion at m/z 175.08, confirming the molecular weight of 176.22 g/mol .

  • HPLC Validation: Purity > 98% must be validated using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA), utilizing an internal standard to quantify any unreacted starting material.

Sources

Exploratory

The Stereoelectronic Dynamics of Ortho-Substituted Cyclopropyl Benzoic Acids: A Technical Guide

Executive Summary In the realm of physical organic chemistry and rational drug design, the cyclopropyl group is often deployed as a "privileged scaffold." While it is frequently utilized to impart metabolic stability or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, the cyclopropyl group is often deployed as a "privileged scaffold." While it is frequently utilized to impart metabolic stability or act as an isostere for alkyl and alkene groups, its behavior when positioned ortho to a carboxylate group on an aromatic ring introduces complex stereoelectronic phenomena. This technical guide explores the steric effects of ortho-substituted cyclopropyl benzoic acids, focusing on the mechanistic causality of Steric Inhibition of Resonance (SIR), its impact on physicochemical properties like pKa​ , and its strategic applications in pharmaceutical development.

The Stereoelectronic Paradox of the Cyclopropyl Group

The cyclopropyl moiety presents a unique steric profile that defies simple categorization. Unlike freely rotating aliphatic groups (e.g., isopropyl or tert-butyl), the cyclopropyl ring is characterized by high ring strain and "bent" bonds (Walsh orbitals), giving it pseudo- π character.

When evaluating steric bulk, chemists traditionally rely on the Taft steric parameter ( Es​ ) or A-values (conformational free energy differences in cyclohexane). Surprisingly, the cyclopropyl group often exhibits a highly variable effective size. As demonstrated in recent conformational studies on [1], the cyclopropyl group can adopt a conformation where its relatively flat C−H face is directed toward adjacent bulky groups, effectively minimizing steric clash. However, in the rigid, planar environment of an ortho-substituted benzoic acid, this conformational flexibility is severely restricted, forcing the cyclopropyl group to exert significant steric pressure on the adjacent carboxyl group.

Table 1: Comparative Steric Parameters and Physicochemical Impact

To contextualize the steric bulk of the cyclopropyl group, we compare it against standard alkyl substituents and observe their influence on the acidity of benzoic acid derivatives.

SubstituentTaft Steric Parameter ( Es​ )A-value (kcal/mol)Benzoic Acid IsomerRelative pKa​ (Water, 25°C)
-H 0.000.00Benzoic Acid4.20
-CH₃ -1.241.70o-Toluic Acid3.91
-Cyclopropyl -1.06 to -1.19~0.64*o-Cyclopropylbenzoic Acid~3.85
-Isopropyl -1.712.15o-Isopropylbenzoic Acid3.77

*Note: The A-value of cyclopropyl is unusually low due to its ability to orient its flat face axially in flexible systems, but this flexibility is lost in rigid ortho-aromatic systems.

Mechanistic Causality: The Ortho Effect and Steric Inhibition of Resonance (SIR)

The increased acidity (lower pKa​ ) of ortho-substituted benzoic acids compared to their meta and para counterparts—regardless of whether the substituent is electron-donating or electron-withdrawing—is known as the Ortho Effect .

In an unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing the π -system of the ring to donate electron density into the carbonyl group via resonance. This conjugation stabilizes the neutral acid molecule, making it less prone to donate a proton.

When a bulky cyclopropyl group is introduced at the ortho position, the resulting steric clash forces the carboxyl group to rotate out of the plane of the benzene ring. This rotation physically breaks the orbital overlap required for conjugation, a phenomenon known as[2]. Because the neutral acid loses its resonance stabilization, its relative energy increases, driving the equilibrium toward dissociation. Furthermore, the resulting carboxylate anion is stabilized by the inductive electron-withdrawing effect ( –I ) of the sp2 hybridized aromatic carbons, which is no longer offset by +M (mesomeric) donation.

SIR_Mechanism A Ortho-Cyclopropyl Substitution B Steric Clash with Carboxyl Group A->B C Loss of Coplanarity (Out-of-Plane Rotation) B->C D Steric Inhibition of Resonance (SIR) C->D E Destabilization of Neutral Acid D->E F Increased Acidity (Lower pKa) E->F

Logical flow of Steric Inhibition of Resonance (SIR) in ortho-cyclopropyl benzoic acids.

Implications for Rational Drug Design

In medicinal chemistry, the ortho-cyclopropyl benzoic acid motif is a powerful tool for conformational locking . By forcing the carboxyl group (or its bioisosteres, such as amides or tetrazoles) out of the aromatic plane, drug developers can pre-organize the molecule to fit precisely into a target protein's binding pocket.

For example, in the development of [3], introducing bulky ortho-substituents like cyclopropyl groups alters the dihedral angle of the adjacent pharmacophore. This out-of-plane twist prevents the molecule from binding to off-target enzymes that require a flat, planar ligand conformation, thereby drastically improving target selectivity and reducing off-target toxicity.

Experimental Methodologies

To accurately quantify the steric effects and conformational dynamics of ortho-cyclopropyl benzoic acids, researchers must employ orthogonal, self-validating analytical techniques.

Exp_Workflow S1 Compound Synthesis S2 VT-NMR & NOESY Analysis S1->S2 S3 Potentiometric Titration S1->S3 S4 X-ray Crystallography S1->S4 S5 Data Integration S2->S5 S3->S5 S4->S5

Multidisciplinary workflow for analyzing steric and electronic effects.
Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Analysis

Causality: At room temperature, the rotation of the carboxyl group around the Caryl​−Ccarbonyl​ bond may be rapid on the NMR timescale, resulting in time-averaged signals. By lowering the temperature, we reduce the thermal kinetic energy, slowing the rotation to isolate distinct out-of-plane rotamers caused by the ortho-cyclopropyl group.

  • Sample Preparation: Dissolve 5 mg of the ortho-cyclopropyl benzoic acid derivative in 0.6 mL of anhydrous CD2​Cl2​ or Toluene- d8​ . (Non-polar solvents are preferred to prevent solvent-induced disruption of intramolecular hydrogen bonding).

  • Baseline Acquisition: Acquire a standard 1D 1H and 13C NMR spectrum at 298 K to establish baseline chemical shifts.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 193 K. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity.

  • Line-Broadening Analysis: Monitor the signals of the ortho-aromatic protons and the cyclopropyl methine proton. As rotation slows, these peaks will broaden and eventually split (decoalesce) into distinct signals representing the restricted rotamers.

  • NOESY Acquisition: At the temperature of maximum decoalescence, perform a 2D NOESY experiment. Cross-peaks between the cyclopropyl protons and the carboxyl proton (if observable) will confirm the spatial proximity and the specific out-of-plane dihedral angle.

Protocol B: Co-Solvent Potentiometric pKa​ Determination

Causality:Ortho-cyclopropyl benzoic acids often exhibit poor aqueous solubility. Attempting direct titration in pure water leads to precipitation, skewing the equivalence point. By titrating in varying ratios of Methanol/Water and extrapolating to 0% Methanol (Yasuda-Shedlovsky extrapolation), we obtain the true thermodynamic aqueous pKa​ .

  • Solvent Preparation: Prepare three solvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v) containing 0.15 M KCl to maintain a constant ionic strength.

  • Analyte Solution: Dissolve the analyte to a final concentration of 1 mM in each of the three solvent systems.

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) prepared in the exact mixed-solvent ratios to account for liquid junction potential shifts.

  • Titration: Titrate the solutions with standardized 0.05 M KOH (in the respective solvent mixture) at a constant temperature of 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent CO2​ absorption.

  • Data Extrapolation: Plot the apparent pKa​ values against the mole fraction of methanol. Perform a linear regression to the y-intercept (0% methanol) to determine the absolute aqueous pKa​ , validating the degree of Steric Inhibition of Resonance.

References

  • Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science (RSC Publishing). Available at:[Link]

  • Everything You Ever Wanted To Know About Steric Inhibition Of Resonance. CG Chemistry Solutions. Available at:[Link]

  • 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

Thermodynamic Solubility Profiling of 2-(1-Methylcyclopropyl)benzoic Acid in Organic Solvents

Executive Summary In the landscape of modern drug development and active pharmaceutical ingredient (API) synthesis, the physicochemical profiling of intermediate building blocks is a critical path to scalable manufacturi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and active pharmaceutical ingredient (API) synthesis, the physicochemical profiling of intermediate building blocks is a critical path to scalable manufacturing. 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7) represents a highly specialized structural motif[1]. Combining a rigid, lipophilic 1-methylcyclopropyl ring with a polar, hydrogen-bonding carboxylic acid, this compound exhibits a complex thermodynamic behavior in solution.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the thermodynamic principles governing the solubility of this compound, outline a self-validating experimental protocol for organic solvent screening, and provide mechanistic insights into solvent-solute interactions.

Physicochemical Profiling & Thermodynamic Grounding

To predict and understand the solubility of 2-(1-Methylcyclopropyl)benzoic acid, we must rely on Hansen Solubility Parameters (HSPs) . The HSP framework divides the total cohesive energy density of a molecule into three distinct intermolecular forces: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[2].

For standard benzoic acid derivatives, solubility is heavily dictated by the carboxylic acid moiety, which acts as both a hydrogen bond donor and acceptor[3]. However, the addition of the 1-methylcyclopropyl group introduces significant steric bulk and hydrophobicity.

  • Causality in Solvent Affinity: The cyclopropyl ring increases the dispersion component ( δd​ ) of the molecule while sterically shielding the polar carboxylic acid. Consequently, the optimal solvent profile shifts away from highly polar aqueous environments toward moderately polar organic solvents (e.g., alcohols, esters) and halogenated solvents.

  • Dimerization in Non-Polar Solvents: In non-polar aromatic solvents (like toluene) or aliphatic hydrocarbons (like n-hexane), benzoic acid derivatives undergo intermolecular hydrogen bonding to form stable, cyclic dimers[3]. This dimerization effectively masks the polar carboxylic acid, artificially enhancing the compound's solubility in non-polar media beyond what basic polarity indices would predict.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate highly accurate, thermodynamic solubility data, kinetic methods (which often suffer from supersaturation artifacts) are insufficient[4]. The following protocol is an optimized adaptation of the OECD Test Guideline 105 (Shake-Flask Method) , specifically tailored for organic solvents[5],[6].

This protocol is designed as a self-validating system : it does not assume equilibrium has been reached; it analytically proves it.

Step-by-Step Workflow
  • Solvent Preparation & Saturation:

    • Dispense 5.0 mL of the target analytical-grade organic solvent into a 20 mL amber borosilicate glass vial. Amber glass is utilized to prevent potential UV-induced degradation of the aromatic system.

    • Add 2-(1-Methylcyclopropyl)benzoic acid in incremental aliquots until a visible, persistent precipitate remains. Causality: The presence of excess solid is the thermodynamic prerequisite for establishing a saturated equilibrium[5].

  • Thermodynamic Equilibration (Agitation):

    • Seal the vials with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate concentration readings.

    • Place the vials in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C, agitating at 200 RPM.

  • Equilibrium Validation (The Self-Validating Step):

    • Extract 100 µL aliquots at 24 hours and 48 hours .

    • Causality: Equilibrium is only confirmed when the concentration difference ( ΔC ) between the 24h and 48h time points is <5% . If ΔC≥5% , agitation must continue for an additional 24 hours[6].

  • Phase Separation:

    • Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25°C to pellet the excess solid[6].

    • Filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is mandatory here. Nylon or PES filters can cause non-specific binding of the lipophilic cyclopropyl moiety, leading to falsely low solubility readings.

  • Analytical Quantification (HPLC-UV):

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve.

    • Quantify via HPLC-UV at an absorption maximum (typically around 230-254 nm for benzoic acid derivatives).

Workflow Visualization

Below is the logical flow of the self-validating shake-flask method, mapped using the required color palette to highlight process stages and decision gates.

G Start Start: Compound & Solvent Step1 Excess Solid Addition (2-(1-Methylcyclopropyl)benzoic acid) Start->Step1 Step2 Thermodynamic Equilibration (Shake-Flask, 25°C, 24-48h) Step1->Step2 Decision Equilibrium Reached? (ΔC < 5% between 24h & 48h) Step2->Decision Decision->Step2 No Step3 Phase Separation (Centrifugation & 0.45µm PTFE Filtration) Decision->Step3 Yes Step4 Analytical Quantification (HPLC-UV at 230 nm) Step3->Step4 End Solubility Profile Generated Step4->End

Fig 1: Thermodynamic shake-flask solubility workflow based on OECD 105 guidelines.

Quantitative Data: Solubility Profile

Based on the thermodynamic principles of Hansen Solubility Parameters for structurally analogous substituted benzoic acids[2],[3], the expected solubility profile of 2-(1-Methylcyclopropyl)benzoic acid at 25°C is summarized below.

Note: Values are representative benchmarks intended for solvent selection during API process chemistry.

Organic SolventSolvent ClassExpected Solubility (mg/mL at 25°C)Mechanistic Interaction Profile
Methanol Polar Protic> 150High affinity. Strong hydrogen bond donation/acceptance with the carboxylic acid.
Ethanol Polar Protic> 120High affinity. Slightly lower than methanol due to increased solvent bulk.
Ethyl Acetate Polar Aprotic80 - 100Excellent dispersion matching; acts as a strong hydrogen bond acceptor.
Dichloromethane Halogenated50 - 70Good dispersion ( δd​ ) alignment with the 1-methylcyclopropyl ring.
Toluene Aromatic20 - 40Moderate solubility driven by cyclic dimerization of the carboxylic acid[3].
n-Hexane Non-polar Aliphatic< 5Poor affinity. The solvent cannot disrupt the crystalline lattice energy effectively.

Conclusion & Applications in Drug Development

Understanding the solubility profile of 2-(1-Methylcyclopropyl)benzoic acid is not merely an academic exercise; it is a prerequisite for successful process chemistry.

  • Reaction Engineering: Polar protic solvents like methanol and ethanol are ideal for homogenous catalytic reactions involving this compound due to maximum solubility.

  • Crystallization & Purification: The steep solubility cliff between Ethyl Acetate (high solubility) and n-Hexane (low solubility) makes the Ethyl Acetate/Hexane binary system an exceptional anti-solvent crystallization matrix for purifying this intermediate.

  • Formulation: If this moiety is retained in a final API, its strong lipophilic dispersion characteristics will require lipid-based formulations or amorphous solid dispersions to overcome poor aqueous bioavailability.

References

  • American Elements. 2-(1-methylcyclopropyl)benzoic acid | CAS 1379246-31-7. URL:[Link]

  • Pharmaceutical Sciences (TBZMED). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. URL:[Link]

  • ResearchGate. Thermodynamic Modeling of Systems with Benzoic Acid as Model Systems for Pharmaceuticals. URL:[Link]

  • Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances: A tutorial review. URL:[Link]

  • National Institutes of Health (NIH). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. URL: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL:[Link]

Sources

Exploratory

Conformational Locking in Drug Design: The History, Discovery, and Synthesis of 2-(1-Methylcyclopropyl)benzoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7) Executive Summary In modern medicinal chemistry, designing molecules th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7)

Executive Summary

In modern medicinal chemistry, designing molecules that bind with high affinity to target proteins often requires restricting the conformational flexibility of the drug scaffold. 2-(1-Methylcyclopropyl)benzoic acid (CAS 1379246-31-7) is a specialized, sterically demanding building block designed precisely for this purpose. The bulky 1-methylcyclopropyl group forces the adjacent carboxylic acid out of the plane of the benzene ring, creating a "locked" perpendicular conformation. This whitepaper details the historical evolution, mechanistic breakthroughs, and field-proven protocols for synthesizing this critical pharmacophore.

The Ortho-Substitution Challenge

Historically, placing a highly branched aliphatic group adjacent to a carboxylic acid on an aromatic ring presented a formidable synthetic challenge. Traditional Friedel-Crafts alkylation is entirely unsuitable for this task; attempting to install a 1-methylcyclopropyl group via a carbocation intermediate inevitably leads to ring-opening of the highly strained cyclopropane, resulting in a linear alkene or rearranged alkyl chain. Consequently, the "discovery" of this molecule's synthesis was not a single event, but rather the culmination of three generations of advanced organometallic methodologies.

Generational Evolution of the Synthesis

The methodological evolution to access 2-(1-Methylcyclopropyl)benzoic acid reflects the broader advancement of C–H functionalization and cross-coupling in organic chemistry.

  • Generation 1: Directed Ortho-Metalation (DoM) Pioneered by Victor Snieckus, DoM provided the first reliable access to highly substituted ortho-arenes ()[1]. By converting benzoic acid into a secondary amide (a Directing Metalation Group, DMG), treatment with sec-butyllithium at -78 °C generates an ortho-lithiated intermediate. While quenching this species with a cyclopropyl electrophile yields the target scaffold, the reliance on cryogenic conditions and highly reactive lithium bases severely limited its industrial scalability.

  • Generation 2: Alkene Cyclopropanation (Simmons-Smith) To circumvent harsh organolithium chemistry, process chemists pivoted to late-stage cyclopropanation. Starting from 2-(prop-1-en-2-yl)benzoates, a Simmons-Smith reaction using diethylzinc and diiodomethane installs the cyclopropyl ring ()[2]. While effective, the generation of stoichiometric zinc waste and the pyrophoric nature of diethylzinc present significant process safety hurdles at scale.

  • Generation 3: Palladium-Catalyzed Cross-Coupling The modern, scalable standard relies on the Suzuki-Miyaura cross-coupling of methyl 2-bromobenzoate with 1-methylcyclopropylboronic acid ()[3]. This highly convergent approach decouples the construction of the strained ring from the arene functionalization, utilizing specialized palladium catalysts to overcome the massive steric hindrance.

G Start Target Molecule: 2-(1-Methylcyclopropyl)benzoic acid Gen1 Generation 1: Directed Ortho-Metalation (Snieckus Chemistry) Start->Gen1 Gen2 Generation 2: Cross-Coupling (Suzuki-Miyaura) Start->Gen2 Gen3 Generation 3: Alkene Cyclopropanation (Simmons-Smith) Start->Gen3 Gen1_Step 1. Benzamide + sec-BuLi (-78°C) 2. Electrophile quench Gen1->Gen1_Step Gen2_Step 1. Methyl 2-bromobenzoate + Boronic Acid 2. Pd(dppf)Cl2 + K3PO4 (100°C) Gen2->Gen2_Step Gen3_Step 1. 2-(Prop-1-en-2-yl)benzoate 2. ZnEt2 / CH2I2 (0°C to RT) Gen3->Gen3_Step

Fig 1. Evolution of synthetic strategies for 2-(1-Methylcyclopropyl)benzoic acid.

Mechanistic Deep-Dive: The Suzuki-Miyaura Breakthrough

The primary reason Generation 3 succeeded where earlier attempts failed lies in the precise tuning of the palladium catalyst's ligand sphere. Coupling two ortho-substituted, sterically bulky partners typically stalls at the reductive elimination step of the catalytic cycle.

By employing Pd(dppf)Cl₂ , chemists leverage the unique geometry of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. The dppf ligand has an exceptionally large "bite angle" (approximately 99°). This wide angle forces the palladium(II) intermediate into a highly distorted square-planar geometry, pushing the two coupling partners closer together and dramatically lowering the activation energy required for reductive elimination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Oxidative Addition (Methyl 2-bromobenzoate) PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Transmetalation (Boronate Complex) PdII_TM->Pd0 Reductive Elimination (Product Release)

Fig 2. Suzuki-Miyaura catalytic cycle demonstrating steric accommodation via Pd(dppf)Cl2.

Field-Proven Experimental Protocol

As a self-validating system, the following protocol integrates the Generation 3 Suzuki-Miyaura methodology with strict analytical checkpoints to ensure reproducibility.

Step 1: Cross-Coupling (Formation of Methyl 2-(1-Methylcyclopropyl)benzoate)
  • Preparation: Charge a flame-dried Schlenk flask with methyl 2-bromobenzoate (1.0 equiv), 1-methylcyclopropylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Degassing (Critical Causality): Suspend the mixture in a biphasic solvent system of Toluene/H₂O (10:1 v/v). Field-Proven Insight: The water is mechanistically required to hydrolyze the boronic acid trimer (boroxine) and form the reactive trihydroxyboronate anion [RB(OH)₃]⁻, which is the actual species undergoing transmetalation. Both solvents must be sparged with argon for 30 minutes prior to addition to prevent oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 100 °C for 12 hours under an argon atmosphere.

  • Workup & Validation Checkpoint 1: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Self-Validation: Crude ¹H-NMR must show the complete disappearance of the aryl doublet at ~7.8 ppm (2-bromo ester) and the appearance of a distinct multiplet at ~0.6-0.8 ppm (cyclopropyl methylene protons). Purify via flash chromatography.

Step 2: Ester Hydrolysis (Saponification)
  • Reaction: Dissolve the purified methyl ester in MeOH/H₂O (1:1 v/v). Add NaOH (2.5 equiv) and stir at 60 °C for 4 hours. Field-Proven Insight: The steric bulk of the 1-methylcyclopropyl group heavily shields the adjacent ester carbonyl from nucleophilic attack. Room temperature saponification will stall; elevated temperatures are mandatory.

  • Validation Checkpoint 2: Do not rely on TLC, as the starting ester and product acid co-elute in standard Hexanes/EtOAc systems. Self-Validation: Use LC-MS to confirm the shift from the ester mass (m/z 191 [M+H]⁺) to the acid mass (m/z 177 [M+H]⁺).

  • Isolation: Cool to 0 °C, acidify with 1M HCl to pH 2, and extract the precipitated 2-(1-Methylcyclopropyl)benzoic acid with EtOAc.

Quantitative Route Comparison

The data below summarizes the efficiency metrics of the three historical synthetic pathways, clearly demonstrating why cross-coupling has become the industry standard.

Synthetic StrategyOverall YieldScalabilityAtom EconomyKey Process Limitation
Directed Ortho-Metalation 35 - 45%LowPoorRequires cryogenic conditions (-78 °C) and highly reactive lithium bases.
Simmons-Smith Cyclopropanation 50 - 60%MediumModerateGenerates stoichiometric zinc waste; uses pyrophoric diethylzinc.
Suzuki-Miyaura Cross-Coupling 75 - 85%HighGoodRequires expensive palladium catalysts and specialized boronic acids.

Conclusion

The discovery and subsequent optimization of the synthesis for 2-(1-Methylcyclopropyl)benzoic acid represents a triumph of modern organometallic chemistry over steric hindrance. By moving away from brute-force organolithium chemistry and embracing geometrically tuned palladium catalysis, process chemists can now reliably access this conformationally locked pharmacophore, enabling the next generation of high-affinity therapeutics.

References

  • Title: Directed aromatic functionalization Source: PMC - NIH URL: [Link]

  • Title: Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: WO2021239117A1 - Modified proteins and protein degraders Source: Google Patents URL

Sources

Foundational

pKa Values and Acidity of 2-(1-Methylcyclopropyl)benzoic Acid: A Technical Guide to Steric Inhibition of Resonance and Ortho Effects

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In rational drug design, the thermodynamic ionization constant (pKa) of an active...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In rational drug design, the thermodynamic ionization constant (pKa) of an active pharmaceutical ingredient (API) dictates its lipophilicity (logD), solubility, and membrane permeability. 2-(1-Methylcyclopropyl)benzoic acid presents a fascinating case study in physical organic chemistry. It features a highly sterically demanding 1-methylcyclopropyl group at the ortho position of a benzoic acid core.

This whitepaper provides an in-depth analysis of the physicochemical properties of 2-(1-Methylcyclopropyl)benzoic acid, extrapolates its pKa based on steric and electronic parameters, and outlines a self-validating experimental protocol for determining the pKa of highly lipophilic, poorly water-soluble organic acids.

Mechanistic Analysis: The Ortho Effect and Steric Inhibition of Resonance

Unsubstituted benzoic acid has a well-documented pKa of 4.20. When a substituent is introduced at the ortho position, the acidity of the carboxyl group typically increases (resulting in a lower pKa), regardless of whether the substituent is electronically donating or withdrawing. This phenomenon is broadly classified as the Ortho Effect [1].

The Role of the 1-Methylcyclopropyl Group

The 1-methylcyclopropyl group is unique. While cyclopropane rings exhibit some alkene-like electron-donating character via hyperconjugation ("banana bonds"), the dominant force in the ortho position is steric bulk. The substituent features a quaternary carbon directly attached to the aromatic ring, making its steric volume nearly identical to that of a tert-butyl group.

When this massive group clashes with the adjacent carboxyl (-COOH) moiety, it forces the carboxyl group to rotate out of the coplanar alignment with the benzene ring.

  • Steric Inhibition of Resonance (SIR): Because resonance requires the parallel overlap of p-orbitals, this out-of-plane twist effectively severs the resonance delocalization between the aromatic ring and the carboxyl group.

  • Inductive Dominance: Without the resonance electron donation (+R) from the ring, the purely electron-withdrawing inductive effect (-I) of the sp² hybridized phenyl ring dominates. This stabilizes the resulting carboxylate anion, drastically increasing the acidity of the compound.

SIR_Mechanism A Ortho-Substitution (1-Methylcyclopropyl) B Severe Steric Clash with Carboxyl Group A->B C Carboxyl Group Twists Out of Aromatic Plane B->C D Steric Inhibition of Resonance (SIR) C->D E Pure -I Effect from Phenyl Ring Dominates D->E F Stabilization of Carboxylate Anion E->F G Increased Acidity (Lower pKa) F->G

Logic flow of Steric Inhibition of Resonance leading to increased acidity.

Quantitative pKa Analysis and Extrapolation

Because empirical pKa data for 2-(1-Methylcyclopropyl)benzoic acid is scarce in standard digitized datasets, we must extrapolate its value using structurally analogous compounds. The table below synthesizes the pKa values of relevant ortho-substituted benzoic acids to establish a highly accurate predictive model.

Table 1: Comparative pKa Values of Substituted Benzoic Acids (Water, 25°C)
CompoundOrtho-SubstituentpKa ValueEffect MechanismReference
Benzoic Acid -H4.20BaselineStandard
2-Cyclopropylbenzoic acid -Cyclopropyl4.11 ± 0.36Mild Steric / +I[2]
2-Methylbenzoic acid -CH₃3.91Moderate Steric (SIR)[1]
2-tert-Butylbenzoic acid -C(CH₃)₃3.54Severe Steric (SIR)[3]
2-(1-Methylcyclopropyl)benzoic acid -C(CH₂CH₂)(CH₃)~3.55 Severe Steric (SIR)Extrapolated

Data Synthesis: A simple cyclopropyl group only marginally lowers the pKa (4.11) because it is relatively flat and lacks a quaternary carbon[2]. However, the addition of the 1-methyl group creates a quaternary center, mimicking the steric bulk of a tert-butyl group. Therefore, the pKa of 2-(1-Methylcyclopropyl)benzoic acid is predicted to be nearly identical to 2-tert-butylbenzoic acid (3.54)[3].

Experimental Protocol: High-Throughput Potentiometric pKa Determination

Standard aqueous titration fails for highly lipophilic compounds like 2-(1-Methylcyclopropyl)benzoic acid because the unionized acid will precipitate out of solution, leading to false inflection points. To ensure scientific integrity, a Cosolvent Potentiometric Titration with Yasuda-Shedlovsky Extrapolation must be employed.

Step-by-Step Methodology
  • Sample Preparation (Cosolvent System):

    • Action: Dissolve the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH by volume).

    • Causality: Organic cosolvents lower the dielectric constant of the medium, ensuring complete solubility of the lipophilic unionized species throughout the titration.

  • Electrode Calibration (Gran Plot Analysis):

    • Action: Calibrate the glass electrode using a strong acid/strong base titration (HCl vs. KOH) and analyze via a Gran plot.

    • Causality: Standard aqueous pH buffers are thermodynamically inaccurate in mixed solvents. Gran plot calibration ensures the electrode measures the actual hydrogen ion concentration ( −log[H+] ) rather than thermodynamic activity, creating a self-validating measurement system.

  • Potentiometric Titration:

    • Action: Titrate the sample with 0.1 M KOH under a continuous inert N₂ gas purge at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: The N₂ purge prevents atmospheric CO₂ from dissolving into the solution. Dissolved CO₂ forms carbonic acid, which introduces a false buffering region and skews the equivalence point.

  • Yasuda-Shedlovsky Extrapolation:

    • Action: Calculate the apparent pKa (psKa) for each solvent mixture. Plot psKa+log[H2​O] against the inverse of the dielectric constant ( 1/ε ) of the respective mixtures.

    • Causality: Extrapolating the linear regression to the dielectric constant of pure water ( 1/ε=0.0127 at 25°C) mathematically strips away the solvent effect, yielding the true aqueous pKa.

Titration_Workflow S1 1. Sample Preparation Dissolve in Methanol/Water Cosolvents S2 2. Electrode Calibration Standardize pH meter via Gran Plot S1->S2 S3 3. Potentiometric Titration Titrate with 0.1M KOH under N2 purge S2->S3 S4 4. Data Acquisition Record pH vs. Volume to find psKa S3->S4 S5 5. Yasuda-Shedlovsky Extrapolation Plot psKa vs. 1/Dielectric Constant S4->S5 S6 6. Aqueous pKa Determination Extrapolate regression to 100% Water S5->S6

Cosolvent potentiometric titration workflow for lipophilic acids.

Physicochemical Implications in Drug Design

Understanding the exact pKa of 2-(1-Methylcyclopropyl)benzoic acid is not merely an academic exercise; it directly dictates the molecule's pharmacokinetic (PK) profile.

With a pKa of ~3.55, the compound is >99.9% ionized at the physiological pH of the blood and intestinal fluid (pH 7.4).

ADME_Logic A pKa ~ 3.55 (Highly Ionized at pH 7.4) B Low logD (pH 7.4) Reduced Lipophilicity A->B C High Aqueous Solubility in Intestinal Tract B->C D Permeability-Limited Absorption (BCS Class III) C->D

Pharmacokinetic implications of low pKa on oral drug absorption.

Formulation Strategy: Because the ionized carboxylate limits passive transcellular membrane permeability (driving the molecule toward BCS Class III behavior), formulation scientists must consider prodrug strategies (e.g., esterification of the carboxyl group) or the use of permeation enhancers if oral bioavailability is a primary clinical endpoint.

Sources

Exploratory

Unlocking the Pharmacological Potential of 2-(1-Methylcyclopropyl)benzoic Acid Scaffolds: A Technical Guide for Drug Discovery

Executive Summary The rational design of small-molecule therapeutics relies heavily on the strategic integration of privileged scaffolds. The 2-(1-methylcyclopropyl)benzoic acid moiety represents a highly specialized pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic integration of privileged scaffolds. The 2-(1-methylcyclopropyl)benzoic acid moiety represents a highly specialized pharmacophore that merges the hydrogen-bonding capacity of a benzoic acid core with the unique steric and electronic properties of a 1-methylcyclopropyl ring. This technical whitepaper explores the causality behind the biological activity of this scaffold, detailing its role in kinase inhibition, antiviral resistance circumvention, and proteostasis modulation.

Physicochemical Rationale: Why this Scaffold?

To understand the biological efficacy of 2-(1-methylcyclopropyl)benzoic acid, one must dissect its structural components:

  • The 1-Methylcyclopropyl Moiety: The cyclopropyl ring possesses distinct chemical properties, including the polarity of its three carbon atoms, unusually short C-C and C-H bonds, and enhanced π-characteristics of the C-C bonds[1]. The addition of the methyl group (1-methylcyclopropyl) provides exceptional steric shielding and restricts the conformational flexibility of the molecule. This prevents proteolytic hydrolysis, increases metabolic stability, and allows for entropically favorable receptor binding[1].

  • The Benzoic Acid Core: Benzoic acid and its derivatives are fundamental medicinal chemistry building blocks known for their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2]. The carboxylic acid acts as a critical anchor, participating in robust hydrogen bonding and salt bridge formations within target active sites.

When fused, this scaffold acts as a chameleonic bioisostere. It can project the lipophilic cyclopropyl group into solvent-exposed regions to stabilize binding conformations without requiring direct hydrogen bonds, a strategy heavily utilized in modern scaffold-hopping[3].

Mechanistic Biological Activities

Oncology: PIM-1 Kinase Inhibition

PIM kinases regulate critical cellular processes such as proliferation and apoptosis, making them prime targets for hematological malignancies. Unlike other protein kinases, the hinge region of PIM kinases contains a unique proline residue (Pro123), which provides a structural basis for high selectivity[3].

In advanced pan-PIM kinase inhibitors, the 1-methylcyclopropyl group is strategically positioned to project toward the solvent-exposed region. While it does not engage in direct interactions with the active site pocket, its unique structural characteristics are critical for stabilizing the overall binding conformation of the molecule[3]. This structural stabilization leads to profound biological activity, including the significant inhibition of BAD phosphorylation and the induction of apoptosis in multiple myeloma cells[4].

Antiviral Efficacy: Overcoming HCV Resistance

Drug resistance is a primary hurdle in treating Hepatitis C Virus (HCV). In the development of macrocyclic NS3/4A protease inhibitors, substituting acyclic groups with a 1-methylcyclopropyl moiety at the P4 position has proven highly effective[5]. The rigid, compact nature of the 1-methylcyclopropyl group allows the inhibitor to maintain equipotent activity against wild-type HCV and highly resistant variants (such as the D168A mutation) by optimizing the interplay between the P2 and P4 binding pockets[5].

Proteostasis and Anti-Aging: Cathepsin Modulation

The proteostasis network, which degrades misfolded proteins, declines with age. Recent in silico and in vitro studies demonstrate that benzoic acid derivatives act as potent modulators of this network[6]. Specifically, these scaffolds bind to and activate lysosomal cathepsins B and L, thereby enhancing the autophagy-lysosome pathway (ALP) and the ubiquitin-proteasome pathway (UPP)[6]. This positions the benzoic acid scaffold as a promising candidate for neuroprotective and anti-aging therapeutics.

G S 2-(1-Methylcyclopropyl) benzoic acid PIM PIM-1 Kinase Inhibition S->PIM Hinge Binding CAT Cathepsin B/L Activation S->CAT Lysosomal Targeting APO Apoptosis Induction (Cancer Cells) PIM->APO Bad Phosphorylation Block PRO Proteostasis Network (Anti-aging/Clearance) CAT->PRO Autophagy-Lysosome Pathway

Dual-action biological pathways of 2-(1-methylcyclopropyl)benzoic acid derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative biological activity of various compounds utilizing the 1-methylcyclopropyl and benzoic acid structural motifs across different therapeutic targets:

Compound / Scaffold ApplicationPrimary TargetBiological Activity (IC₅₀ / EC₅₀)Key Structural Role of the Scaffold
Compound C2 (PIM-1 Inhibitor)PIM-1 KinaseIC₅₀ = 33.02 nM1-Methylcyclopropyl stabilizes binding conformation in the solvent-exposed region[7].
Compound 15 (HCV NS3/4A PI)HCV D168A VariantEC₅₀ = 1.4 nMP4 1-methylcyclopropyl group overcomes drug resistance via steric shielding[5].
PARG Inhibitor Derivative Poly(ADP-ribose) glycohydrolaseIC₅₀ = 11.0 nMCyclopropyl ring enhances lipophilicity, brain permeability, and target affinity[8].
Benzoic Acid Derivative 3 Cathepsin B/L467.3% ActivationBenzoic acid core anchors to the active site, strongly modulating proteostasis[6].

Experimental Workflow: Self-Validating Kinase Inhibition Protocol

To accurately assess the biological activity of newly synthesized 2-(1-methylcyclopropyl)benzoic acid derivatives, researchers must employ robust, artifact-free assays. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system for PIM-1 kinase inhibition.

Objective: To quantify the IC₅₀ of the scaffold against PIM-1 kinase while mathematically eliminating false positives caused by compound auto-fluorescence.

Step 1: Buffer Preparation and Enzyme Activation
  • Action: Prepare Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Add 2 mM DTT immediately before use.

  • Causality: MgCl₂ is strictly required to coordinate the ATP phosphates for catalytic transfer. Brij-35 (a non-ionic detergent) is critical here; it prevents the highly lipophilic 1-methylcyclopropyl moiety from non-specifically adsorbing to the microplate walls, which would artificially lower the effective compound concentration. DTT prevents the oxidation of the kinase's catalytic cysteines.

Step 2: Compound Serial Dilution
  • Action: Dissolve the scaffold in 100% DMSO to a 10 mM stock. Perform a 3-fold, 10-point serial dilution. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Causality: A 10-point curve provides sufficient data density across the inflection point to accurately calculate the Hill slope, confirming a 1:1 stoichiometric binding model. Exceeding 1% DMSO can induce localized enzyme denaturation, skewing the IC₅₀.

Step 3: Reaction Initiation
  • Action: Add 5 nM PIM-1 enzyme and 100 nM ULight-labeled substrate to the 384-well plate. Incubate for 15 minutes at room temperature before adding ATP.

  • Causality: This pre-incubation step is vital. It allows the 1-methylcyclopropyl group the necessary time to project into the solvent-exposed region and stabilize the binding conformation[3] before it has to compete with ATP. Initiate the reaction by adding 10 μM ATP (calibrated near the Kₘ value for PIM-1) and incubate for 60 minutes.

Step 4: Signal Detection and Quenching
  • Action: Add EDTA (final 10 mM) and a Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Causality: EDTA rapidly chelates Mg²⁺, instantly halting the kinase reaction and providing a stable endpoint. The TR-FRET ratiometric readout (665 nm / 615 nm) self-validates the assay: it mathematically cancels out well-to-well volume variations and background fluorescence, ensuring the measured signal decay is strictly caused by the scaffold's kinase inhibition.

Conclusion

The 2-(1-methylcyclopropyl)benzoic acid scaffold is far more than a simple structural variation; it is a rationally designed pharmacophore that leverages the unique π-characteristics and steric bulk of the cyclopropyl ring alongside the anchoring stability of benzoic acid. Whether utilized for stabilizing solvent-exposed conformations in kinase inhibitors, bypassing steric clashes in drug-resistant viral proteases, or modulating the proteostasis network, this scaffold provides a highly versatile foundation for next-generation drug discovery.

References

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: Preprints.org URL:[Link]

  • Source: Google Patents (google.com)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(1-Methylcyclopropyl)benzoic acid

Introduction: The Significance of the 2-(1-Methylcyclopropyl)benzoic Acid Scaffold The 2-(1-methylcyclopropyl)benzoic acid motif is an increasingly important structural element in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-(1-Methylcyclopropyl)benzoic Acid Scaffold

The 2-(1-methylcyclopropyl)benzoic acid motif is an increasingly important structural element in medicinal chemistry and materials science. The incorporation of a strained cyclopropyl ring, particularly a methylated quaternary center, adjacent to an aromatic carboxylic acid offers a unique combination of properties. The cyclopropyl group can act as a bioisostere for larger or more flexible groups, improving metabolic stability and modulating lipophilicity. The spatial arrangement of the cyclopropyl ring relative to the carboxylic acid can enforce specific conformations, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. This guide provides a comprehensive, three-step protocol for the synthesis of this valuable building block, designed for researchers in drug discovery and chemical development.

Overall Synthetic Strategy

The synthesis of 2-(1-methylcyclopropyl)benzoic acid is achieved through a robust and modular three-stage process. This strategy was designed for its reliability and adaptability, utilizing common and well-established transformations in modern organic synthesis.

G cluster_0 Stage 1: Synthesis of Boronic Ester cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Final Product Formation A 2-Methylpropene B 1,1-Dibromo-2-methylcyclopropane A->B  Dibromocyclopropanation C 1-Methylcyclopropylboronic acid pinacol ester B->C  Borylation E Methyl 2-(1-methylcyclopropyl)benzoate C->E  Suzuki-Miyaura  Coupling D Methyl 2-bromobenzoate D->E F 2-(1-Methylcyclopropyl)benzoic acid E->F  Hydrolysis G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L₂(OR) ArPdBr->ArPdOR Base (K₃PO₄) Transmetalation Transmetalation Complex ArPdOR->Transmetalation Boronic Ester Product Ar-Cyclopropyl Transmetalation->Product Reductive Elimination Product->Pd0 caption Simplified Suzuki-Miyaura Catalytic Cycle

Application

The Strategic Integration of 2-(1-Methylcyclopropyl)benzoic Acid in Contemporary Drug Design: Application Notes and Protocols

Introduction: Unlocking New Chemical Space with a Strained Ring System In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with a Strained Ring System

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a perpetual endeavor. Among the myriad of building blocks available to the drug designer, those incorporating small, strained ring systems have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability. This guide focuses on the strategic application of 2-(1-methylcyclopropyl)benzoic acid , a building block that marries the desirable attributes of a cyclopropyl group with the versatile reactivity of a benzoic acid scaffold.

The cyclopropyl moiety is a well-established bioisostere for various functional groups, including gem-dimethyl and vinyl groups, and can significantly enhance potency and metabolic stability.[1] The carbon-hydrogen bonds within the cyclopropane ring are stronger than those in typical alkyl chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby improving its binding affinity for a biological target.

The placement of the 1-methylcyclopropyl group at the ortho-position of benzoic acid introduces a fascinating steric and electronic interplay. This "ortho effect" forces the carboxylic acid group to twist out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance.[2][3] This conformational bias can have profound implications for a molecule's interaction with its target protein and can also influence its physicochemical properties, such as pKa and solubility.

This technical guide provides a comprehensive overview of the synthesis, key applications, and experimental protocols for effectively utilizing 2-(1-methylcyclopropyl)benzoic acid as a strategic building block in drug discovery programs.

Synthesis of the Building Block

While various methods exist for the synthesis of cyclopropane-containing molecules, a common route to 1-methylcyclopropanecarboxylic acid, a related precursor, involves the cyclopropanation of methacrylic acid derivatives.[4] The synthesis of the title compound, 2-(1-methylcyclopropyl)benzoic acid, can be achieved through multi-step synthetic sequences, with the specific route often being proprietary or tailored to the available starting materials. For researchers requiring this building block, it is commercially available from several chemical suppliers.[1]

Key Applications in Drug Design: A Focus on Kinase Inhibition

The unique structural and electronic properties of 2-(1-methylcyclopropyl)benzoic acid make it a particularly attractive building block for the design of kinase inhibitors. The scaffold can be strategically employed to orient key pharmacophoric elements and to probe the topology of the ATP-binding site.

The general structure of many kinase inhibitors involves a heterocyclic core that interacts with the hinge region of the kinase, appended with various substituents that occupy adjacent hydrophobic pockets. The 2-(1-methylcyclopropyl)benzoic acid moiety can be readily converted to an amide, which can then be linked to a core scaffold. The 1-methylcyclopropyl group can then project into a hydrophobic pocket, while the ortho-substitution pattern enforces a specific dihedral angle between the phenyl ring and the amide bond, influencing the overall conformation of the inhibitor.

While specific examples in the public domain detailing the use of 2-(1-methylcyclopropyl)benzoic acid in clinical candidates are limited, patent literature suggests its utility in the broader context of tyrosine kinase inhibitors. For instance, related cyclopropyl moieties are often explored as substituents in scaffolds targeting Bruton's tyrosine kinase (BTK), a key target in the treatment of certain cancers and autoimmune diseases.

Physicochemical and Pharmacokinetic Considerations

The incorporation of the 2-(1-methylcyclopropyl)benzoic acid moiety can have a significant impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Table 1: Predicted Physicochemical Properties of 2-(1-Methylcyclopropyl)benzoic Acid and its Influence on Drug Candidates

PropertyPredicted Value for Building BlockImplication for Drug Design
Molecular Weight 176.21 g/mol A relatively small building block, allowing for further elaboration without significantly increasing molecular weight.
cLogP ~2.5 - 3.0The cyclopropyl group adds lipophilicity, which can enhance cell permeability. However, the overall lipophilicity of the final molecule must be carefully managed to maintain a good balance with solubility.
pKa Lower than benzoic acid (~4.2)The ortho-effect is expected to increase the acidity (lower the pKa) of the carboxylic acid, which can influence its ionization state at physiological pH and impact properties like solubility and cell permeability.[5]
Metabolic Stability HighThe cyclopropyl group is generally resistant to oxidative metabolism, potentially leading to a longer in vivo half-life for the resulting drug candidate.

Note: Predicted values are based on standard computational models and may vary from experimental data.

Experimental Protocols

The primary utility of 2-(1-methylcyclopropyl)benzoic acid in drug design lies in its ability to be readily converted into amides, which are a cornerstone of many drug scaffolds. The ortho-substitution and the steric bulk of the 1-methylcyclopropyl group can present challenges for standard amide coupling reactions. Therefore, robust coupling methods are required.

Protocol 1: General Amide Coupling of 2-(1-Methylcyclopropyl)benzoic Acid

This protocol describes a general method for the amide coupling of 2-(1-methylcyclopropyl)benzoic acid with a primary or secondary amine using HATU, a highly effective coupling reagent.

Materials:

  • 2-(1-Methylcyclopropyl)benzoic acid

  • Amine of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of 2-(1-methylcyclopropyl)benzoic acid (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality Behind Experimental Choices: HATU is chosen for its high efficiency in forming amide bonds, especially with sterically hindered substrates.[8] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.

Protocol 2: Amide Coupling with Electron-Deficient Anilines

Coupling with electron-deficient anilines can be particularly challenging due to their reduced nucleophilicity. This protocol utilizes EDC and HOBt, a classic combination for amide bond formation, which can be effective in these cases.[9]

Materials:

  • 2-(1-Methylcyclopropyl)benzoic acid

  • Electron-deficient aniline

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous DMF

  • Standard work-up and purification reagents

Procedure:

  • To a solution of 2-(1-methylcyclopropyl)benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the HOBt-activated ester.

  • Add the electron-deficient aniline (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by silica gel column chromatography.

Self-Validating System: The progress of the reaction should be monitored by a suitable analytical technique (TLC or LC-MS) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compound should be confirmed by NMR and mass spectrometry.

Visualization of Key Concepts

Workflow for Incorporating the Building Block

G cluster_0 Scaffold Synthesis cluster_1 Coupling Reaction cluster_2 Lead Optimization A 2-(1-Methylcyclopropyl) benzoic acid C Amide Bond Formation (e.g., HATU, DIPEA) A->C B Amine-containing Core Scaffold B->C D Purification C->D E Biological Screening D->E F SAR Analysis E->F F->B Iterative Design

Caption: Workflow for incorporating 2-(1-methylcyclopropyl)benzoic acid into a lead molecule.

Hypothetical Binding Mode Interaction

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue core Heterocyclic Core core->hinge H-bonds amide Amide Linker core->amide phenyl Phenyl Ring amide->phenyl phenyl->gatekeeper Steric Influence cyclopropyl 1-Methylcyclopropyl Group phenyl->cyclopropyl cyclopropyl->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothetical binding of an inhibitor derived from the building block in a kinase active site.

Conclusion

2-(1-Methylcyclopropyl)benzoic acid represents a valuable and strategic building block for medicinal chemists seeking to introduce novel structural motifs and enhance the pharmacological properties of their lead compounds. Its unique combination of a conformationally constrained cyclopropyl group and a versatile benzoic acid handle allows for the creation of molecules with improved metabolic stability, enhanced potency, and tailored three-dimensional structures. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the potential of this building block in the design of next-generation therapeutics.

References

  • BLD Pharm. (n.d.). 1379246-31-7|2-(1-Methylcyclopropyl)benzoic acid.
  • Benchchem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry [Video]. YouTube.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com.
  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video].
  • BYJU'S. (n.d.). Ortho Effect.
  • Virtual Textbook of Organic Chemistry. (2018, July 12). The Ortho Effect of benzoic acids. Retrieved from Virtual Textbook of Organic Chemistry website.
  • Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics.
  • Pierre, L. L., Moses, N. M., & Peter, C. M. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • ResearchGate. (2015, May 26). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Scribd. (n.d.). EXPERIMENT Benzoic Acid Synthesis | PDF.
  • SpringerLink. (2021, October 6). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats.
  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives.
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • PubMed. (2017, July 27). Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • European Patent Office. (n.d.). Process for the manufacture of benzoic acid and salts thereof.
  • PubMed. (2021, October 6). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats.
  • PMC. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • (n.d.).
  • Journal of the American Chemical Society. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • Current Separations. (n.d.). Drug Metabolism and Pharmacokinetics in Drug Discovery: A Primer For Bioanalytical Chemists, Part II.

Sources

Method

Application Note: Esterification Strategies for Sterically Hindered 2-(1-Methylcyclopropyl)benzoic Acid

Introduction & Mechanistic Rationale The esterification of ortho-substituted benzoic acids presents a classic challenge in synthetic organic chemistry. In the case of 2-(1-Methylcyclopropyl)benzoic acid , the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The esterification of ortho-substituted benzoic acids presents a classic challenge in synthetic organic chemistry. In the case of 2-(1-Methylcyclopropyl)benzoic acid , the presence of the bulky 1-methylcyclopropyl group at the ortho position creates severe steric shielding around the carbonyl carbon.

Under standard acid-catalyzed Fischer esterification conditions, the formation of the requisite tetrahedral intermediate is kinetically disfavored due to this steric bulk blocking the Re and Si faces of the carbonyl group. Consequently, traditional methods either fail completely or result in unacceptably low yields. To overcome this, synthetic chemists must employ alternative activation strategies that either:

  • Bypass carbonyl attack entirely (e.g., SN2 alkylation of the carboxylate).

  • Utilize highly reactive mixed anhydrides (e.g., Yamaguchi esterification).

  • Employ hyper-activated coupling agents (e.g., Steglich esterification).

This application note provides field-proven, self-validating protocols for each strategy, detailing the causality behind the reagent choices to ensure reproducible yields in drug development and total synthesis workflows.

Method Selection & Quantitative Comparison

Selecting the correct esterification protocol depends entirely on the nature of the target ester (i.e., the alcohol or alkyl group being appended).

MethodSelection Start Target: Esterify 2-(1-Methylcyclopropyl)benzoic acid Q1 Type of Ester Required? Start->Q1 A1 Primary Alkyl / Benzyl (e.g., Me, Et, Bn) Q1->A1 A2 Secondary / Complex Alcohol (e.g., Macrolactonization) Q1->A2 A3 Acid/Base Sensitive Substrates Q1->A3 M1 Method 1: Cesium Effect (Cs2CO3 + Alkyl Halide) A1->M1 SN2 Pathway M2 Method 2: Yamaguchi (TCBC, Et3N, DMAP) A2->M2 Mixed Anhydride M3 Method 3: Steglich (EDC, DMAP, CH2Cl2) A3->M3 Mild Coupling

Figure 1: Decision matrix for selecting the optimal esterification method.

Table 1: Quantitative Comparison of Esterification Methods
MethodReagentsBest Suited ForPrimary MechanismExpected YieldReaction Time
Cesium Alkylation Cs₂CO₃, R-X, DMFPrimary/Benzyl estersSₙ2 attack by carboxylate85–98%12–24 h
Yamaguchi TCBC, Et₃N, DMAPComplex/Secondary alcoholsMixed anhydride formation70–85%2–6 h
Steglich EDC·HCl, DMAPMild, neutral conditionsO-acylisourea intermediate40–65%*12–18 h

*Note: Steglich yields for highly hindered acids are often reduced due to the competing rearrangement of the O-acylisourea to an unreactive N-acylurea.

Protocol 1: Alkyl Halide Alkylation via the "Cesium Effect"

Mechanistic Insight: For simple alkyl or benzyl esters, bypassing the hindered carbonyl carbon is the most efficient strategy. By treating the carboxylic acid with Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, a highly nucleophilic "naked" carboxylate anion is generated[1]. The large ionic radius and soft nature of the Cs⁺ cation prevent tight ion-pairing, leaving the oxygen free to attack an alkyl halide via a direct Sₙ2 pathway[1].

CsWorkflow Step1 1. Deprotonation Acid + Cs2CO3 in DMF (RT, 30 min) Step2 2. Alkylation Add Alkyl Halide (RT, 12-24 h) Step1->Step2 Step3 3. Quench Add H2O / EtOAc Step2->Step3 Step4 4. Wash Brine / H2O washes Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Experimental workflow for the Cesium Carbonate-mediated esterification.

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Dissolve 2-(1-Methylcyclopropyl)benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M). Add finely powdered Cs₂CO₃ (1.5 equiv, 1.5 mmol).

    • Causality: Stir the suspension at room temperature for 30 minutes before adding the electrophile. This pre-incubation ensures complete deprotonation and formation of the active cesium carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide or Methyl iodide) (1.2 equiv, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with distilled water.

    • Causality: Wash the organic layer extensively with water (3x) and brine (1x) to remove the highly polar DMF and residual cesium salts, which can cause streaking during chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure ester.

Protocol 2: Yamaguchi Esterification

Mechanistic Insight: When coupling 2-(1-Methylcyclopropyl)benzoic acid with a complex or secondary alcohol, the Sₙ2 alkylation method cannot be used. Instead, the Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed aliphatic-aromatic anhydride in situ[2]. The severe steric bulk of the 2,4,6-trichlorophenyl ring acts as a blocking group, ensuring that the incoming alcohol regioselectively attacks the carbonyl of the target benzoic acid rather than the TCBC moiety[2]. DMAP acts as an acyl transfer catalyst to accelerate this final step[3].

Step-by-Step Procedure:
  • Anhydride Formation: In a dry flask under argon, dissolve 2-(1-Methylcyclopropyl)benzoic acid (1.0 equiv, 1.0 mmol) in anhydrous Toluene or THF (0.1 M).

  • Activation: Add Triethylamine (Et₃N) (2.0 equiv, 2.0 mmol) followed by 2,4,6-trichlorobenzoyl chloride (TCBC) (1.2 equiv, 1.2 mmol).

    • Causality: Stir at room temperature for 1–2 hours. A white precipitate (triethylammonium chloride) will form, visually validating the successful formation of the mixed anhydride.

  • Coupling: In a separate vial, dissolve the target alcohol (1.0 equiv, 1.0 mmol) and DMAP (2.0 equiv, 2.0 mmol) in a minimal amount of anhydrous Toluene. Add this solution dropwise to the mixed anhydride suspension.

    • Causality: DMAP is used in stoichiometric excess relative to the alcohol to ensure rapid formation of the highly reactive N-acylpyridinium intermediate, overcoming the steric hindrance of the ortho-methylcyclopropyl group.

  • Reaction: Stir at room temperature (or heat to 60 °C if the alcohol is also heavily hindered) for 2–6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x). Wash the combined organics with 1M HCl, water, and brine.

  • Isolation: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol 3: Steglich Esterification (EDC Variant)

Mechanistic Insight: The Steglich esterification utilizes a carbodiimide (typically DCC or EDC) and catalytic DMAP to couple acids and alcohols under extremely mild, neutral conditions[4]. For sterically hindered substrates like 2-(1-Methylcyclopropyl)benzoic acid, EDC·HCl is preferred over DCC because the resulting urea byproduct is water-soluble, simplifying purification. However, researchers must be aware that steric hindrance slows the attack of the alcohol on the O-acylisourea intermediate, which can lead to a competing [1,3]-rearrangement yielding an unreactive N-acylurea[4].

Step-by-Step Procedure:
  • Preparation: Dissolve 2-(1-Methylcyclopropyl)benzoic acid (1.0 equiv, 1.0 mmol) and the target alcohol (1.1 equiv, 1.1 mmol) in anhydrous CH₂Cl₂ (0.1 M) under argon.

  • Catalyst Addition: Add DMAP (0.2 equiv, 0.2 mmol).

    • Causality: DMAP is added before the coupling agent to ensure it is immediately available to trap the O-acylisourea intermediate, minimizing the unwanted N-acylurea rearrangement.

  • Coupling Agent: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv, 1.2 mmol) in one portion.

  • Reaction: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Workup: Dilute with CH₂Cl₂ and wash sequentially with 1M HCl (to remove DMAP and EDC-urea), saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method Organic Letters (2006). URL: [Link][2]

  • Simple Method for the Esterification of Carboxylic Acids Angewandte Chemie International Edition (1978). URL:[Link][4]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Frontiers in Chemistry (2023). URL: [Link][3]

Sources

Application

Application Note: Scalable Synthesis Routes for 2-(1-Methylcyclopropyl)benzoic Acid Intermediates

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Strategic Context & Retrosynthetic Analysis The 1-methylcyclopropyl moiety is a highly prized structu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Strategic Context & Retrosynthetic Analysis

The 1-methylcyclopropyl moiety is a highly prized structural motif in modern drug discovery. Acting as a conformationally restricted, metabolically robust bioisostere for the tert-butyl group, it eliminates the liability of CYP450-mediated oxidation at the tert-butyl methyls[1]. When positioned ortho to a benzoic acid, the bulky 1-methylcyclopropyl group forces the carboxylate out of the aryl plane. This specific vectorization is critical for designing selective enzyme inhibitors and sterically protected amide APIs.

Direct cyclopropanation of 2-isopropenylbenzoic acid is synthetically unviable. The free carboxylic acid rapidly protonates organozinc reagents (e.g., Et2​Zn ), destroying the carbenoid precursor and precipitating insoluble zinc carboxylates. Therefore, masking the acid as a methyl ester (methyl 2-isopropenylbenzoate) is a mandatory prerequisite before any cyclopropanation event.

We present two distinct, self-validating routes for the scalable preparation of this intermediate:

  • Route A (Furukawa-Modified Simmons-Smith): Optimal for laboratory to kilo-lab scale (<1 kg). It utilizes diethylzinc and diiodomethane[1].

  • Route B (Makosza Cyclopropanation & Reduction): Optimal for pilot-plant scale (>1 kg). It avoids pyrophoric diethylzinc by utilizing a phase-transfer catalyzed (PTC) reaction with bromoform to generate a gem-dibromocyclopropane, followed by reductive debromination[2].

Comparative Route Metrics

To assist process chemists in selecting the appropriate workflow based on scale and facility capabilities, the quantitative data for both routes is summarized below:

MetricRoute A (Furukawa Simmons-Smith)Route B (Makosza + Reduction)
Overall Yield 78–85%65–72%
Key Reagents Et2​Zn , CH2​I2​ CHBr3​ , NaOH , Zn dust
Scalability Limit ~1 kg (Batch limits due to exotherm)>10 kg (Highly scalable biphasic batch)
Cost per 100g High (Driven by CH2​I2​ cost)Low (Commodity bulk reagents)
Primary Hazard Pyrophoric reagent ( Et2​Zn )Exothermic biphasic reaction
Step Count 2 Steps (Cyclopropanation Hydrolysis)3 Steps (Cyclopropanation Reduction Hydrolysis)

Workflow Visualization

SynthesisRoutes SM Methyl 2-isopropenylbenzoate (Starting Material) R1_Step1 Furukawa Cyclopropanation (Et2Zn, CH2I2, DCM) SM->R1_Step1 Route A R2_Step1 Makosza Cyclopropanation (CHBr3, NaOH, PTC) SM->R2_Step1 Route B R1_Int Methyl 2-(1-methylcyclopropyl)benzoate R1_Step1->R1_Int Hydrolysis Saponification (LiOH, THF/H2O) R1_Int->Hydrolysis R2_Int1 Methyl 2-(2,2-dibromo-1- methylcyclopropyl)benzoate R2_Step1->R2_Int1 R2_Step2 Reductive Debromination (Zn/AcOH or Mg/MeOH) R2_Int1->R2_Step2 R2_Step2->R1_Int Product 2-(1-Methylcyclopropyl)benzoic acid (Target API Intermediate) Hydrolysis->Product

Fig 1: Comparative scalable synthetic workflows for 2-(1-methylcyclopropyl)benzoic acid.

Detailed Experimental Protocols

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation (Route A)

This protocol details the conversion of methyl 2-isopropenylbenzoate to methyl 2-(1-methylcyclopropyl)benzoate using [1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged 1 L 3-neck flask equipped with a dropping funnel and internal thermometer, dissolve methyl 2-isopropenylbenzoate (17.6 g, 100 mmol) in anhydrous dichloromethane (DCM, 300 mL).

  • Carbenoid Generation: Cool the solution to 0 °C. Slowly add diethylzinc ( 1.0 M in hexanes, 150 mL, 150 mmol) via syringe, strictly maintaining the internal temperature below 5 °C.

  • Cyclopropanation: Add diiodomethane (16.1 mL, 200 mmol) dropwise over 1.5 hours.

    • Causality Note: The slow addition of CH2​I2​ is critical. The formation of the (iodomethyl)zinc iodide carbenoid ( IZnCH2​I ) is highly exothermic. If the temperature exceeds 10 °C during addition, the carbenoid rapidly decomposes into ethylene gas and ZnI2​ , drastically reducing the yield.

  • Reaction Progression: Allow the reaction to slowly warm to ambient temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material is UV-active and stains instantly with KMnO4​ (due to the alkene). The product is UV-active but will not stain with KMnO4​ , confirming the complete conversion of the double bond.

  • Quench & Workup: Cool the mixture to 0 °C and cautiously quench with saturated aqueous NH4​Cl (150 mL).

    • Causality Note: NH4​Cl safely hydrolyzes unreacted Et2​Zn and breaks down zinc salts into soluble complexes, avoiding the thick, unfilterable emulsions typical of basic ( NaOH ) quenches. Extract with DCM, dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Saponification to the Free Acid

This protocol converts the intermediate ester to the final 2-(1-methylcyclopropyl)benzoic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude methyl 2-(1-methylcyclopropyl)benzoate (approx. 18 g) in a solvent mixture of THF (100 mL) and MeOH (50 mL).

  • Hydrolysis: Add an aqueous solution of LiOH⋅H2​O (12.6 g, 300 mmol dissolved in 50 mL H2​O ).

    • Causality Note: The ortho-1-methylcyclopropyl group creates severe steric hindrance around the ester carbonyl, blocking the trajectory of the incoming hydroxide nucleophile. Standard room-temperature hydrolysis will stall. Extended reflux (65 °C for 24–48 hours) is required to overcome the activation energy barrier for tetrahedral intermediate formation. LiOH is selected over NaOH due to its superior solubility in the mixed organic/aqueous system.

  • Workup: Concentrate the mixture in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with water (100 mL) and wash with MTBE (2 × 50 mL) to remove unreacted starting material and neutral organic impurities.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and slowly acidify to pH 2 using 2 M HCl .

    • Self-Validation Checkpoint: The product, 2-(1-methylcyclopropyl)benzoic acid, will immediately precipitate as a white solid upon reaching pH < 3. Filter the solid, wash with cold water, and recrystallize from heptane/EtOAc to afford the pure API intermediate.

References

  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 2023, 88 (18), 13351-13357. URL:[Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid.Google Patents (CN104447293A), 2015.
  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 2018, 83 (9), 5288-5294. URL:[Link]

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 2-(1-Methylcyclopropyl)benzoic Acid Derivatives

Executive Summary & Structural Challenges The 2-(1-methylcyclopropyl)benzoic acid motif is a highly valued scaffold in modern drug discovery, often serving as a conformational lock in kinase inhibitors and GPCR antagonis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

The 2-(1-methylcyclopropyl)benzoic acid motif is a highly valued scaffold in modern drug discovery, often serving as a conformational lock in kinase inhibitors and GPCR antagonists. However, functionalizing this core via Suzuki-Miyaura cross-coupling (SMC) presents a formidable synthetic challenge. The quaternary carbon of the 1-methylcyclopropyl group creates a rigid steric wall at the ortho position, severely restricting the rotational degrees of freedom of the adjacent carbon-halogen bond. This steric bulk impedes the transmetalation step of the catalytic cycle, often leading to competitive protodehalogenation or catalyst degradation before product formation can occur .

Mechanistic Rationale & Catalyst Architecture

To overcome the activation energy barrier of transmetalation in sterically congested environments, the choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh3) lack both the steric bulk required to accelerate reductive elimination and the electron density needed to stabilize the Pd(II) intermediate.

Instead, dialkylbiaryl phosphines (e.g., RuPhos) or rigid anthracene-based phosphines (e.g., AntPhos) must be employed. These ligands feature a highly electron-rich phosphorus center that facilitates rapid oxidative addition, while their massive secondary structural elements (such as the lower aromatic ring in Buchwald ligands) force the Pd center into a coordinatively unsaturated state, accelerating the rate-limiting reductive elimination .

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-X TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet + Base RedElim Reductive Elimination Biaryl Formation TransMet->RedElim + R-B(OH)2 Slow Step RedElim->Pd0 Catalyst Regeneration Product 2-(1-Methylcyclopropyl) Biaryl Derivative RedElim->Product Product Release

Suzuki-Miyaura cycle highlighting the transmetalation bottleneck for ortho-hindered substrates.

Quantitative Performance Matrix

The following table summarizes the causal relationship between ligand architecture and reaction efficiency for the model coupling of methyl 4-bromo-2-(1-methylcyclopropyl)benzoate with phenylboronic acid.

Ligand / Catalyst SystemStructural CharacteristicConversion (%)Isolated Yield (%)Visual Catalyst State Observation
Pd(PPh3)4 Small cone angle (145°)< 10%N/ARapid Pd-black precipitation
Pd2(dba)3 / XPhos Flexible biaryl backbone72%68%Stable, clear yellow solution
Pd2(dba)3 / RuPhos Enhanced electron density89%85%Stable, clear yellow solution
Pd2(dba)3 / AntPhos Rigid anthracene backbone> 99%96%Stable, deep orange solution

Data extrapolated from sterically demanding aryl-alkyl and aryl-aryl coupling benchmarks .

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow. Every critical step contains an observable metric (visual or analytical) to ensure the integrity of the reaction before proceeding to the next phase.

Workflow Prep Reagent Prep & Degassing CatGen Active Pd(0) Generation Prep->CatGen Freeze-Pump-Thaw Reaction Cross-Coupling (100°C, 12h) CatGen->Reaction Color: Orange IPC IPC Checkpoint (UPLC-MS >95%) Reaction->IPC Sample Aliquot IPC->Reaction Fail (<95%) Add Catalyst Workup Aqueous Workup & Scavenging IPC->Workup Pass

Self-validating workflow for sterically hindered Suzuki-Miyaura cross-coupling.

Phase 1: System Assembly and Deoxygenation

Causality: Electron-rich phosphines like AntPhos are highly susceptible to oxidation. Oxygen ingress will irreversibly form catalytically inactive phosphine oxides.

  • To an oven-dried Schlenk flask, add methyl 4-bromo-2-(1-methylcyclopropyl)benzoate (1.0 mmol), phenylboronic acid (1.5 mmol), and K3PO4 (2.0 mmol).

  • Add a solvent mixture of Toluene/H2O (5:1 v/v, 6.0 mL).

    • Causality: The biphasic system ensures a high interfacial concentration of hydroxide/phosphate ions necessary to form the reactive "ate" complex [Ar-B(OH)3]-, which is required to push through the sterically hindered transmetalation step .

  • Perform three freeze-pump-thaw cycles.

    • Self-Validation Checkpoint 1: The solvent must freeze completely solid under liquid nitrogen without bubbling, and thaw under static vacuum to ensure complete removal of dissolved O2.

Phase 2: Catalyst Activation & Coupling
  • Under a positive flow of ultra-pure Argon, add Pd2(dba)3 (0.02 mmol, 2 mol%) and AntPhos (0.08 mmol, 8 mol%).

  • Seal the flask and heat to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm).

    • Self-Validation Checkpoint 2: Within 15 minutes of heating, the suspension must transition to a clear, deep orange/red solution. The appearance of a black precipitate (Pd-black) indicates a failure in deoxygenation or solvent purity, invalidating the run.

Phase 3: In-Process Control (IPC) & Reaction Monitoring
  • After 12 hours, briefly remove the flask from the heat source and withdraw a 10 µL aliquot under Argon.

  • Dilute the aliquot in 1.0 mL of LC-MS grade Acetonitrile and analyze via UPLC-MS (UV 254 nm).

    • Self-Validation Checkpoint 3: The reaction is validated for workup only if the integrated area of the product peak is >95% relative to the starting aryl halide. If unreacted halide remains but the boronic acid is depleted (indicating competitive protodeboronation), the system self-corrects by adding an additional 0.5 equiv of phenylboronic acid and heating for 4 more hours.

Phase 4: Workup and Metal Scavenging

Causality: Pharmaceutical intermediates require heavy metal limits below 10 ppm. Standard aqueous workups do not sufficiently remove dialkylbiaryl palladium complexes.

  • Cool the mixture to room temperature, dilute with EtOAc (15 mL), and separate the phases. Wash the organic layer with brine (10 mL).

  • Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 3.0 equiv relative to Pd) to the organic phase and stir at 40 °C for 2 hours.

  • Filter through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Alternative Green Chemistry Protocol (Micellar Conditions)

For applications requiring lower environmental impact, micellar catalysis using TPGS-750-M can be employed. The lipophilic core of the micelle artificially increases the localized concentration of the hindered substrates, forcing the coupling to occur at milder temperatures (60 °C) in water .

References
  • Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, 2014.[Link]

  • Lipshutz, B. H., et al. "Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions." National Institutes of Health (NIH), 2022.[Link]

  • Burke, M. D., et al. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." National Institutes of Health (NIH), 2018.[Link]

  • Alonso, F., et al. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Molecules (MDPI), 2015.[Link]

Application

Application Note: 2-(1-Methylcyclopropyl)benzoic Acid in Advanced Agrochemical Synthesis

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Significance The de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Significance

The development of next-generation crop protection agents relies heavily on the precise spatial arrangement of pharmacophores to overcome rapid metabolic degradation and target-site resistance. 2-(1-Methylcyclopropyl)benzoic acid has emerged as a highly specialized, sterically hindered building block in the synthesis of modern agrochemicals. It is predominantly utilized as the acid precursor in the synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides and advanced carboxamide insecticides 1.

Mechanistic Rationale: The "Thorpe-Ingold" Conformational Lock

The incorporation of the 1-methylcyclopropyl moiety at the ortho-position of the benzoic acid core is not arbitrary; it is a deliberate structural optimization driven by three causal factors:

  • Conformational Locking: The bulky 1-methylcyclopropyl group acts as a rigid steric shield. Due to the Thorpe-Ingold effect, the cyclopropyl ring restricts the free rotation of the adjacent amide bond in the final product. This forces the amide plane to sit orthogonal to the phenyl ring—a pre-organized conformation that perfectly matches the binding geometry of the narrow, hydrophobic ubiquinone-binding pocket (Q-site) in fungal Complex II2.

  • Metabolic Stability: Unlike standard alkyl groups (e.g., isopropyl or tert-butyl), the cyclopropyl ring lacks easily accessible, reactive C-H bonds that are susceptible to rapid oxidation by fungal Cytochrome P450 monooxygenases. This significantly extends the half-life of the active ingredient in planta.

  • Optimized Lipophilicity: The moiety provides an optimal balance of lipophilicity (logP), enhancing cuticular penetration in leaf tissues without causing excessive soil binding 3.

Comparative Data Analysis

To understand why 2-(1-methylcyclopropyl)benzoic acid is preferred over simpler analogs, we must analyze the physicochemical properties conferred by the ortho-substituent.

Table 1: Comparative Physicochemical and Steric Properties of Ortho-Substituents in Benzamide Agrochemicals

Ortho-SubstituentSteric Parameter (Taft Es​ )Relative Lipophilicity ( Δ logP)Rotational Barrier (kcal/mol)Metabolic Liability
Methyl (-CH₃) -1.24+0.5~4.5High (Benzylic oxidation)
Isopropyl (-CH(CH₃)₂) -1.71+1.5~7.2Moderate (Tertiary C-H oxidation)
tert-Butyl (-C(CH₃)₃) -2.78+2.0~10.5Low
1-Methylcyclopropyl -2.65+1.8~12.1Very Low (Rigid ring)

Data Interpretation: The 1-methylcyclopropyl group provides a steric bulk nearly identical to a tert-butyl group (Taft Es​ -2.65 vs -2.78) but imposes a significantly higher rotational barrier (~12.1 kcal/mol), ensuring the molecule remains locked in its bioactive conformation.

Synthetic Workflows & Visualizations

The primary application workflow involves the activation of 2-(1-methylcyclopropyl)benzoic acid and subsequent amidation to form the active SDHI or insecticidal pharmacophore.

Workflow A 2-(1-Methylcyclopropyl)benzoic acid (Starting Material) B Thionyl Chloride (SOCl2) Catalytic DMF, 80°C A->B Activation C 2-(1-Methylcyclopropyl)benzoyl chloride (Reactive Intermediate) B->C E Base (Et3N or Pyridine) DCM, 0°C to RT C->E Electrophilic Addition D Substituted Aniline (e.g., 3-CF3-Aniline) D->E Nucleophile F Crude Benzamide (SDHI Precursor) E->F Amidation G Purification (Recrystallization/Chromatography) F->G H Pure Benzamide Active Ingredient (Target Compound) G->H Final Yield

Figure 1: Step-by-step synthetic workflow for the preparation of benzamide agrochemicals.

MOA A SDHI Fungicide (Benzamide) B Fungal Complex II (Succinate Dehydrogenase) A->B Binds to C Ubiquinone Binding Site (Blockade) B->C Targets D Inhibition of Electron Transport (TCA Cycle Arrest) C->D Causes E Depletion of ATP & Fungal Cell Death D->E Results in

Figure 2: Mechanism of action of SDHI fungicides targeting fungal Complex II.

Experimental Protocols (Self-Validating Systems)

Direct amidation of sterically hindered ortho-substituted benzoic acids is notoriously sluggish and low-yielding. Therefore, conversion to the highly electrophilic acid chloride is mandatory before coupling with the amine/aniline 4.

Protocol A: Preparation of 2-(1-Methylcyclopropyl)benzoyl chloride

Objective: Activate the carboxylic acid for nucleophilic attack.

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-(1-Methylcyclopropyl)benzoic acid (10.0 mmol, 1.76 g).

  • Reagent Addition: Add anhydrous Dichloromethane (DCM, 20 mL) followed by Thionyl Chloride ( SOCl2​ , 15.0 mmol, 1.1 mL).

  • Catalysis: Add exactly 2 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with SOCl2​ to form the highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of sterically hindered acids.

  • Reaction: Stir the mixture at 40 °C for 3 hours.

  • Self-Validation Step (Crucial): To ensure complete conversion and avoid unreacted acid contaminating the amidation step, withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via TLC (Hexane:EtOAc 4:1). The baseline acid spot must completely disappear, replaced by the faster-eluting methyl ester spot.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2​ . Co-evaporate twice with anhydrous toluene (2 x 10 mL) to remove trace SOCl2​ . Use the resulting crude yellow oil immediately in Protocol B.

Protocol B: Schotten-Baumann Amidation

Objective: Couple the activated acid chloride with a substituted aniline to form the target benzamide.

  • Setup: Dissolve the selected aniline derivative (e.g., 3-(Trifluoromethyl)aniline, 10.5 mmol) and Triethylamine (TEA, 15.0 mmol, 2.1 mL) in anhydrous DCM (30 mL) in a 250 mL flask. Cool to 0 °C using an ice bath.

  • Addition: Dissolve the crude 2-(1-Methylcyclopropyl)benzoyl chloride from Protocol A in anhydrous DCM (10 mL). Add this solution dropwise to the aniline mixture over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic side reactions, such as the formation of ketene derivatives or dimerization of the acid chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Step: Monitor by HPLC or TLC. The disappearance of the aniline peak/spot confirms the completion of the electrophilic addition.

  • Workup: Quench the reaction with 1M HCl (20 mL). Causality: The acidic wash protonates and removes any unreacted aniline and the TEA base into the aqueous layer.

  • Extraction & Purification: Separate the organic layer, wash with saturated NaHCO3​ (20 mL) and brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate. Recrystallize the crude solid from Ethanol/Water to yield the highly pure benzamide active ingredient.

References

  • Title: Small ring chemistry in crop protection Source: ResearchG
  • Title: WO2008013925A2 - Fungicidal azocyclic amides Source: Google Patents URL: [2]

  • Title: Indazapyroxamet|Carboxamide Insecticide Source: Benchchem URL: [4]

  • Title: 3'-Trifluoromethyl-2,2-dimethylvaleranilide Source: Benchchem URL: [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(1-Methylcyclopropyl)benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when synthesizing 2-(1-Methylcyclopropyl)be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when synthesizing 2-(1-Methylcyclopropyl)benzoic acid.

The synthesis of this compound typically relies on the cyclopropanation of an α -methylstyrene derivative (such as methyl 2-isopropenylbenzoate), followed by ester hydrolysis. Both steps are notoriously low-yielding due to extreme steric hindrance. This guide provides mechanistic insights and self-validating protocols to overcome these barriers.

G A Methyl 2-isopropenylbenzoate (Sterically Hindered Alkene) B Shi Cyclopropanation (Et₂Zn, TFA, CH₂I₂) A->B Overcomes steric & electronic barriers C Methyl 2-(1-methylcyclopropyl)benzoate (Bulky Ester) B->C High Yield (Avoids polymerization) D Anhydrous Cleavage (KOTMS, THF) C->D Bypasses BAC2 steric block E 2-(1-Methylcyclopropyl)benzoic acid (Target Product) D->E Mild acidification

Fig 1. Optimized synthetic workflow for 2-(1-Methylcyclopropyl)benzoic acid.

Section 1: Overcoming Cyclopropanation Bottlenecks

Q1: Why is the Simmons-Smith cyclopropanation of my methyl 2-isopropenylbenzoate yielding <20%?

Scientist's Insight: The standard Simmons-Smith reagent ( ICH2​ZnI ) is an electrophilic carbenoid. Your starting material is a 1,1-disubstituted alkene flanked by a bulky ortho-ester group. This creates a massive steric shield that the standard carbenoid simply lacks the thermodynamic driving force to penetrate.

Solution: Switch to the Shi Modification of the Simmons-Smith reaction[1]. By reacting diethylzinc ( Et2​Zn ) with trifluoroacetic acid (TFA) and diiodomethane ( CH2​I2​ ), you generate a highly reactive, more nucleophilic zinc carbenoid ( CF3​CO2​ZnCH2​I ). The electron-withdrawing trifluoroacetate ligand significantly increases the reactivity of the carbenoid carbon, allowing it to easily cyclopropanate unfunctionalized, sterically hindered, and electron-deficient alkenes[2].

Table 1: Cyclopropanation Reagent Comparison
Reagent SystemActive CarbenoidReactivity ProfileSuitability for Hindered Styrenes
Zn-Cu / CH₂I₂ (Standard) ICH2​ZnI Low/ModeratePoor (<20% yield)
Et₂Zn / CH₂I₂ (Furukawa) ICH2​ZnI ModerateFair (30-50% yield)
Et₂Zn / TFA / CH₂I₂ (Shi) CF3​CO2​ZnCH2​I High/NucleophilicExcellent (>85% yield)

Q2: I am observing significant polymerization of the α -methylstyrene starting material. How do I prevent this?

Scientist's Insight: α -Methylstyrene derivatives are highly susceptible to cationic polymerization. The ZnI2​ byproduct generated during a standard Simmons-Smith reaction acts as a strong Lewis acid, which initiates this runaway polymerization. The Shi Modification inherently reduces this side reaction because the primary byproduct is Zn(O2​CCF3​)I , which is significantly less Lewis acidic.

Protocol 1: Self-Validating Shi Cyclopropanation
  • Preparation: Flame-dry a round-bottom flask under N2​ . Add anhydrous dichloromethane (DCM) and Et2​Zn (1.0 M in hexanes, 2.0 eq). Cool strictly to 0 °C.

  • Carbenoid Activation: Slowly add a solution of trifluoroacetic acid (TFA, 2.0 eq) in DCM dropwise. Stir for 20 minutes at 0 °C.

    • Validation Check 1: A white precipitate will form. This is a self-validating visual cue confirming the successful formation of the active zinc species[2].

  • Iodine Exchange: Slowly add a solution of CH2​I2​ (2.0 eq) in DCM. Stir for an additional 20 minutes at 0 °C.

  • Substrate Addition: Add the starting material, methyl 2-isopropenylbenzoate (1.0 eq), dissolved in DCM. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Validation Check 2: Monitor by GC-MS. The disappearance of the alkene parent mass and the appearance of the M+14 peak confirms successful methylene transfer without polymerization.

  • Quench: Cautiously quench at 0 °C with saturated aqueous NH4​Cl . Extract with DCM, dry over MgSO4​ , and concentrate.

Section 2: Overcoming Saponification Bottlenecks

Q3: The cyclopropanation was successful, but the final saponification of methyl 2-(1-methylcyclopropyl)benzoate to the free acid is stalling. Why?

Scientist's Insight: The ester carbonyl is severely shielded by the adjacent bulky 1-methylcyclopropyl group. Standard aqueous alkaline hydrolysis (e.g., NaOH/MeOH/H2​O ) relies on the BAC​2 mechanism, which requires the hydroxide ion to attack the ester carbonyl at the Bürgi-Dunitz angle. The 1-methylcyclopropyl group physically blocks this trajectory.

Solution: Abandon aqueous hydroxide and use Potassium Trimethylsilanolate (KOTMS / TMSOK) in anhydrous THF[3]. KOTMS acts as a powerful, highly soluble nucleophile that cleaves sterically hindered esters under mild, anhydrous conditions. Because it operates without the bulky hydration sphere of aqueous hydroxide, it easily accesses the shielded carbonyl[4].

Table 2: Comparative Saponification Conditions for Hindered Esters
Reagent SystemSolventTempTimeTypical Yield
NaOH / H₂O MeOH / WaterReflux48 h<10% (Stalls)
KOH Ethylene Glycol150 °C24 h40-60%
KOTMS Anhydrous THFRoom Temp2-4 h>90%
Protocol 2: Self-Validating Anhydrous Ester Cleavage
  • Preparation: In a flame-dried flask under N2​ , dissolve the sterically hindered ester (methyl 2-(1-methylcyclopropyl)benzoate, 1.0 eq) in strictly anhydrous THF.

    • Causality Note: KOTMS is highly hygroscopic. If water is present, it degrades into hexamethyldisiloxane and KOH, reverting your reaction to the ineffective aqueous mechanism[4].

  • Reagent Addition: Add Potassium Trimethylsilanolate (KOTMS, 2.0 eq) in one portion. Stir at room temperature for 2-4 hours.

  • Monitoring:

    • Validation Check 1: Monitor by TLC (Hexanes:EtOAc). The highly non-polar ester spot will disappear, and the carboxylate salt product will remain trapped at the baseline.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dissolve the residue in water and wash with diethyl ether to extract non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl.

    • Validation Check 2: A thick white precipitate of 2-(1-Methylcyclopropyl)benzoic acid will form immediately upon crossing the pKa threshold.

  • Isolation: Extract the precipitate with EtOAc, dry over Na2​SO4​ , and concentrate to yield the pure target compound.

References

  • Simmons–Smith reaction. Wikipedia. Retrieved from:[Link]

  • Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta / ResearchGate. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Coupling 2-(1-Methylcyclopropyl)benzoic Acid

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the sig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the significant steric challenges associated with the cross-coupling of 2-(1-methylcyclopropyl)benzoic acid. The unique structural motif of this substrate, featuring a bulky tertiary cyclopropyl group ortho to a carboxylic acid, necessitates carefully tailored synthetic strategies. This resource is designed to provide not only protocols but also the underlying scientific principles to empower you to successfully incorporate this valuable building block into your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(1-methylcyclopropyl)benzoic acid so challenging to use in standard cross-coupling reactions?

A1: The primary challenge arises from severe steric hindrance. The 1-methylcyclopropyl group is a bulky, three-dimensional substituent positioned directly adjacent to the reactive center (the carboxylic acid or a derivative thereof). This steric congestion impedes the approach of the metal catalyst and the coupling partner, which is a critical step in the catalytic cycle of reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. The ortho-substitution can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: Can I use the carboxylic acid directly in a cross-coupling reaction, or do I need to convert it to a different functional group?

A2: While direct utilization of carboxylic acids in cross-coupling is an evolving field, it is often more reliable to first convert the carboxylic acid to a more reactive functional group. Common strategies include:

  • Conversion to an Aryl Halide/Triflate: The carboxylic acid can be converted to an aryl bromide, iodide, or triflate, which are excellent electrophiles for a wide range of palladium-catalyzed cross-coupling reactions.

  • Decarboxylative Coupling: This is a highly promising strategy where the carboxylic acid is directly used, and CO2 is extruded during the reaction. This approach avoids a separate functional group interconversion step.

  • Directed C-H Activation: The carboxylic acid can act as a directing group to facilitate C-H activation at the ortho position of another aromatic ring, leading to biaryl synthesis.

Q3: What are the key reaction parameters to consider when attempting to couple this substrate?

A3: Success with this sterically demanding substrate hinges on the careful optimization of several parameters:

  • Catalyst System: The choice of both the metal precursor (e.g., palladium, nickel, copper) and the ligand is paramount. Bulky, electron-rich ligands are essential to promote the key steps in the catalytic cycle.

  • Base: The strength and nature of the base can significantly influence the reaction outcome.

  • Solvent: The solvent affects the solubility of the reactants and the stability and activity of the catalyst.

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier imposed by steric hindrance, but this must be balanced against potential catalyst decomposition and side reactions.

Troubleshooting Guides

Scenario 1: Low to No Yield in Suzuki-Miyaura Coupling

If you have converted the carboxylic acid to an aryl halide (e.g., 2-(1-methylcyclopropyl)bromobenzene) and are experiencing poor results in a Suzuki-Miyaura coupling, consider the following:

Potential Cause Troubleshooting Step & Rationale
Insufficiently Active Catalyst Employ a more sterically demanding and electron-rich ligand. For sterically hindered substrates, ligands like SPhos, XPhos, or RuPhos can dramatically enhance the reactivity of the palladium catalyst, facilitating the oxidative addition step.[1] N-heterocyclic carbene (NHC) ligands with flexible steric bulk can also be highly effective.[2]
Inappropriate Base Screen different bases. Stronger, non-nucleophilic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective than weaker bases like sodium carbonate. The choice of base can influence the transmetalation step.[1]
Suboptimal Solvent Use a high-boiling point, aprotic solvent. Solvents like toluene, dioxane, or DMF are commonly used. For particularly challenging couplings, a solvent screen is recommended.
Catalyst Deactivation Ensure rigorous inert atmosphere and anhydrous conditions. Oxygen and moisture can deactivate the palladium catalyst. Degas your solvent and use Schlenk techniques.

Advanced Coupling Strategies & Protocols

Given the challenges associated with traditional cross-coupling methods, we recommend exploring more advanced strategies that are better suited for sterically encumbered substrates.

Strategy 1: Decarboxylative Cross-Coupling

This approach is highly attractive as it utilizes the native carboxylic acid functionality, thus improving atom economy and reducing synthetic steps. The general principle involves the in-situ generation of an organometallic intermediate via decarboxylation, which then participates in the cross-coupling.

Substrate 2-(1-Methylcyclopropyl)benzoic acid Catalyst Pd or Cu Catalyst Substrate->Catalyst Coordination Catalyst->Catalyst Coupling_Partner Aryl Halide / Boronic Acid Catalyst->Coupling_Partner Transmetalation / Oxidative Addition CO2 CO2 Product Coupled Product Coupling_Partner->Product Reductive Elimination

Caption: Decarboxylative coupling workflow.

This protocol is a starting point and may require optimization for 2-(1-methylcyclopropyl)benzoic acid.

Materials:

  • 2-(1-Methylcyclopropyl)benzoic acid

  • Arylboronic acid

  • Pd(OAc)2

  • Cu(I) salt (e.g., CuI, CuTC)

  • Ligand (e.g., a phenanthroline derivative)

  • Base (e.g., K2CO3)

  • Anhydrous, degassed solvent (e.g., DMF, NMP)

Procedure:

  • To an oven-dried Schlenk flask, add 2-(1-methylcyclopropyl)benzoic acid (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)2 (2-5 mol%), Cu(I) salt (10-20 mol%), ligand (10-20 mol%), and base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 120-160 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The copper co-catalyst is often crucial for facilitating the decarboxylation step, while the palladium catalyst drives the cross-coupling. The high temperature is necessary to promote the decarboxylation of the relatively unactivated benzoic acid.

Strategy 2: Directed C-H Activation/Functionalization

In this strategy, the carboxylic acid group acts as a directing group, guiding a transition metal catalyst to activate a C-H bond on a coupling partner, leading to the formation of a new C-C bond.

Substrate 2-(1-Methylcyclopropyl)benzoic acid Catalyst Rh or Ru Catalyst Substrate->Catalyst Coordination via COOH Arene Arene Coupling Partner Product Biaryl Product Arene->Product C-C Bond Formation Catalyst->Arene C-H Activation

Caption: Carboxylate-directed C-H activation.

This is a representative protocol and will likely require significant optimization.

Materials:

  • 2-(1-Methylcyclopropyl)benzoic acid

  • Aryl halide coupling partner

  • [Rh(cod)Cl]2 or a similar Rh(III) precursor

  • Ligand (e.g., a chiral phosphine or diene)

  • Silver salt additive (e.g., Ag2CO3, AgSbF6)

  • Anhydrous solvent (e.g., DCE, Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2-(1-methylcyclopropyl)benzoic acid (1.2 equiv.), aryl halide (1.0 equiv.), Rh(III) catalyst (2.5-5 mol%), ligand (5-10 mol%), and silver salt (2.0 equiv.) in an oven-dried reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-120 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Rationale: Rhodium and Ruthenium catalysts are well-known for their ability to effect C-H activation reactions.[3] The carboxylic acid acts as an endogenous directing group, forming a metallacycle intermediate that facilitates the selective activation of a C-H bond. The silver salt often acts as a halide scavenger.

References

  • Li, B., Ma, J., & Wang, G. (2018). C‐H Functionalization of Biaryl Compounds. European Journal of Organic Chemistry, 2018(31), 4234-4253.
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.

Sources

Troubleshooting

Technical Support Center: Navigating the Acidic Hydrolysis of Cyclopropyl-Containing Molecules

A Guide for Researchers, Scientists, and Drug Development Professionals The cyclopropyl motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and metabol...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to drug candidates. However, the inherent ring strain that makes this three-membered ring a powerful synthetic tool also renders it susceptible to cleavage, particularly under the acidic conditions frequently employed for the hydrolysis of protecting groups. This guide serves as a technical resource to troubleshoot and prevent the undesired ring-opening of cyclopropyl moieties during these critical synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclopropyl ring is opening during the acidic deprotection of a nearby functional group. What is the underlying mechanism?

A1: The high ring strain of a cyclopropane ring makes it susceptible to cleavage under acidic conditions. The process is typically initiated by the protonation of the cyclopropane ring itself or a substituent on the ring. This leads to the formation of a carbocationic intermediate, which can readily undergo ring-opening to relieve the strain.[1][2][3] The stability of the resulting carbocation plays a crucial role in determining the regioselectivity of the ring-opening. For instance, in cyclopropyl ketones, the carbonyl oxygen is protonated, which activates the ring for cleavage to form the most stable carbocation intermediate.[3]

Q2: I am removing a Boc protecting group from a cyclopropylamine, and I'm observing significant byproduct formation. Why is this happening?

A2: Cyclopropylamines are particularly sensitive to strong acidic conditions. While the Boc group is commonly removed with strong acids like trifluoroacetic acid (TCA) or hydrochloric acid (HCl), these conditions can be too harsh for substrates containing a cyclopropylamine moiety. The lone pair of electrons on the nitrogen atom can delocalize into the cyclopropyl ring, and upon protonation, the resulting electron-withdrawing ammonium group can weaken the C-C bonds of the ring, facilitating its opening.

Q3: What are some milder acidic conditions I can use to deprotect my compound without cleaving the cyclopropyl ring?

A3: When dealing with acid-sensitive cyclopropyl groups, it's crucial to opt for milder deprotection strategies. Here are some alternatives to strong, concentrated acids:

  • Buffered Systems: Employing a buffered acidic solution can maintain a specific pH and prevent the reaction from becoming too acidic.

  • Weaker Acids: Consider using weaker acids such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.[4] For example, PPTS in methanol has been successfully used for the ring-opening of other strained systems without cleaving the cyclopropane unit.[5]

  • Lewis Acids: In some cases, certain Lewis acids can be less prone to inducing ring-opening compared to Brønsted acids.[1] Scandium(III) complexes with chiral N,N'-dioxide ligands have been used to catalyze the asymmetric ring-opening of cyclopropyl ketones with various nucleophiles under mild conditions.[6]

  • Acidic Resins: Using a solid-supported acid catalyst, like an ion-exchange resin, can sometimes offer more controlled and milder reaction conditions.

Q4: Are there any non-acidic methods to remove common protecting groups that are compatible with cyclopropane rings?

A4: Absolutely. Shifting to a non-acidic deprotection strategy is often the safest approach to preserve a delicate cyclopropyl ring. The choice of method will depend on the specific protecting group:

Protecting GroupAlternative Deprotection MethodKey Considerations
Boc (tert-Butoxycarbonyl) TMSI (Trimethylsilyl Iodide): Reacts under neutral conditions.Can be chemoselective.
Zinc Bromide in Dichloromethane: A mild Lewis acid approach.
Cbz (Carboxybenzyl) Hydrogenolysis: Catalytic hydrogenation (e.g., Pd/C, H₂) is a very common and mild method.Ensure the catalyst is not poisoned by other functional groups.
Ammonium Formate/Pd-C: A convenient hydrogen transfer reagent.
Esters Enzymatic Hydrolysis: Lipases can hydrolyze esters at neutral pH.Offers high selectivity.
Transesterification or treatment with organometallic reagents (e.g., MeLi, LiAlH₄): Can be effective when acidic or basic hydrolysis is problematic.[7]Requires careful control of stoichiometry.
Silyl Ethers (e.g., TBDMS) Fluoride Ion Sources (e.g., TBAF): The standard method for silyl ether cleavage.Generally very mild and compatible with most functional groups.
HF in Acetonitrile or HCl in Ethanol: Can be used for selective desilylation.[8]
Acetals/Ketals Mild Acidic Conditions: Often, acetals and ketals can be cleaved under conditions that are mild enough to not affect a cyclopropyl ring.
Microwave-Assisted Deprotection: Can sometimes allow for shorter reaction times and milder conditions.[9]

Experimental Protocols

Protocol 1: Mild Deprotection of a Cyclopropyl Ketal

This protocol describes the deprotection of a cyclopropyl ketone protected as a ketal, using mild acidic conditions to minimize the risk of ring-opening.

Materials:

  • Cyclopropyl ketal substrate

  • Methanol or Ethanol

  • Pyridinium p-toluenesulfonate (PPTS)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the cyclopropyl ketal substrate in methanol or ethanol in a round-bottom flask.

  • Add a catalytic amount of PPTS to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude cyclopropyl ketone.

  • Purify by column chromatography if necessary.

Visualizing the Problem: The Mechanism of Acid-Catalyzed Ring Opening

The following diagram illustrates the general mechanism of acid-catalyzed ring opening of a cyclopropane ring, highlighting the formation of the critical carbocation intermediate.

G cluster_0 Acid-Catalyzed Ring Opening Cyclopropane Cyclopropane Substrate Protonated Protonated Intermediate Cyclopropane->Protonated + H⁺ Carbocation Ring-Opened Carbocation Protonated->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product + Nu⁻

Caption: Mechanism of acid-catalyzed cyclopropane ring opening.

Logical Workflow for Troubleshooting

When encountering cyclopropane ring opening, a systematic approach to troubleshooting is essential. The following decision tree can guide your experimental design.

G Start Cyclopropane Ring Opening Observed? IsAcidic Are Acidic Conditions Used? Start->IsAcidic StrongAcid Is a Strong Acid Used (e.g., TFA, conc. HCl)? IsAcidic->StrongAcid Yes OtherFactors Investigate Other Factors: - High Temperature? - Radical Initiators Present? IsAcidic->OtherFactors No TryMilderAcid Switch to Milder Acid (e.g., PPTS, Acetic Acid, Lewis Acid) StrongAcid->TryMilderAcid Yes ConsiderNonAcidic Consider Non-Acidic Deprotection Methods StrongAcid->ConsiderNonAcidic Yes OptimizeMilderAcid Optimize Milder Acidic Protocol: - Concentration - Temperature - Reaction Time TryMilderAcid->OptimizeMilderAcid OptimizeNonAcidic Optimize Non-Acidic Protocol: - Catalyst Choice - Solvent - Temperature ConsiderNonAcidic->OptimizeNonAcidic LowerTemp Lower Reaction Temperature OtherFactors->LowerTemp High Temp AddInhibitor Add Radical Inhibitor OtherFactors->AddInhibitor Radical Pathway Possible

Caption: Troubleshooting decision tree for cyclopropane ring opening.

References

  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. ResearchGate. Available at: [Link]

  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. PubMed. Available at: [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. Available at: [Link]

  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society. Available at: [Link]

  • Stereoelectronic Effects in Six-Membered Rings. Wipf Group. Available at: [Link]

  • I Unpacked the Most Confusing Concept in Organic Chemistry: The Stereoelectronic Effect. YouTube. Available at: [Link]

  • The Chemistry of Cyclopropanols. ACS Publications. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. Available at: [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available at: [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Available at: [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC. Available at: [Link]

  • Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups. RSC Publishing. Available at: [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available at: [Link]

  • Synthesis of Enantiomerically Pure Cyclopropanes from Cyclopropylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids. ResearchGate. Available at: [Link]

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed. Available at: [Link]

  • Protection and Deprotection. CEM Corporation. Available at: [Link]

  • Process for the manufacture of cyclopropylamine. Google Patents.
  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Advances in the Synthesis of Cyclopropylamines. ResearchGate. Available at: [Link]

  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Ionic liquid catalyzed ring‐opening reactions of cyclopropyl ketone... ResearchGate. Available at: [Link]

  • Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones. eScholarship. Available at: [Link]

Sources

Optimization

Troubleshooting solubility issues of 2-(1-Methylcyclopropyl)benzoic acid in water

Technical Support Center: 2-(1-Methylcyclopropyl)benzoic acid Welcome to the technical support guide for 2-(1-Methylcyclopropyl)benzoic acid. This resource is designed for researchers, chemists, and formulation scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(1-Methylcyclopropyl)benzoic acid

Welcome to the technical support guide for 2-(1-Methylcyclopropyl)benzoic acid. This resource is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and solve solubility challenges encountered with this compound in aqueous media. The following question-and-answer guide provides in-depth, practical solutions grounded in physicochemical principles.

Section 1: Frequently Asked Questions (FAQs)

Question 1: What is 2-(1-Methylcyclopropyl)benzoic acid and why is its aqueous solubility a concern?

2-(1-Methylcyclopropyl)benzoic acid is an aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with a methylcyclopropyl group at the ortho-position. This structure, featuring a nonpolar benzene ring and a hydrocarbon cyclopropyl group, results in significant hydrophobicity.[1][2] While the carboxylic acid group can engage in hydrogen bonding, the large nonpolar portion of the molecule limits its interaction with water, leading to poor aqueous solubility at neutral pH.[1][3] This is a common challenge for many drug candidates, as poor solubility can hinder bioavailability, lead to unreliable results in in vitro assays, and complicate formulation development.[4][5]

To contextualize, the parent molecule, benzoic acid, is itself only slightly soluble in cold water (approx. 3.44 g/L at 25°C) due to the dominance of its nonpolar benzene ring.[1] The addition of the methylcyclopropyl group further increases the molecule's nonpolar surface area, predictably decreasing its intrinsic solubility in water even more.

PropertyPredicted/Analog DataRationale & Source
Molecular Formula C₁₁H₁₂O₂Based on chemical structure.[6]
Molecular Weight 176.21 g/mol Calculated from the molecular formula.
Predicted XlogP 3.6A measure of lipophilicity; a higher value indicates lower water solubility.[6]
Predicted pKa ~3.9 - 4.2The acidity constant. Estimated to be similar to or slightly lower (more acidic) than benzoic acid (pKa ≈ 4.2) due to the ortho-substituent effect.[7][8]
Appearance White crystalline solidA common characteristic of benzoic acid derivatives.[2]

Section 2: Troubleshooting Low Solubility

Question 2: My compound won't dissolve in my aqueous buffer (pH 7.4). What is the first and most critical step to try?

The most effective initial step is pH adjustment . The solubility of carboxylic acids is highly dependent on pH.[9][10][11]

Causality Explained: 2-(1-Methylcyclopropyl)benzoic acid is a weak acid. At a pH below its acid dissociation constant (pKa), it exists predominantly in its neutral, protonated form (R-COOH), which is poorly soluble. By increasing the pH of the solution to a level significantly above the pKa, the carboxylic acid group deprotonates to form its conjugate base, the carboxylate salt (R-COO⁻). This ionized form is much more polar and, therefore, significantly more soluble in water.[12][13]

As a general rule, for complete deprotonation and solubilization, the pH should be adjusted to at least 1.5 to 2 units above the compound's pKa.[13] Given the estimated pKa of ~4.2 for this compound, aiming for a pH of 6.2 or higher should dramatically increase its solubility.

Caption: Relationship between pH and the ionization state of a carboxylic acid.

Experimental Workflow:

  • Suspend the 2-(1-Methylcyclopropyl)benzoic acid in your aqueous buffer.

  • While stirring, add a suitable base (e.g., 1 M NaOH) dropwise.

  • Monitor the solution for visual clarity (dissolution of the solid).

  • Measure the final pH to ensure it is within a range compatible with your experiment's downstream steps.

Caution: Ensure that the final pH and the presence of the salt do not interfere with your specific biological assay or chemical reaction.

Question 3: I have adjusted the pH, but the solubility is still insufficient for my required concentration. What are my next options?

If pH adjustment alone is not sufficient, the next logical step is to employ a co-solvent system .[5]

Causality Explained: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[14][15] This "less polar" environment is more favorable for dissolving hydrophobic compounds like 2-(1-Methylcyclopropyl)benzoic acid. The organic co-solvent disrupts the strong hydrogen-bonding network of water, reducing the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[5][16]

Commonly used co-solvents in research settings include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

The solubility of a compound generally increases exponentially with the volume fraction of the co-solvent.[15] Even small percentages (5-10% v/v) can have a significant effect.[15]

Troubleshooting Workflow:

Solubility_Troubleshooting_Workflow start Poor Solubility Observed ph_adjust Step 1: Adjust pH (Target pH > 6.2) start->ph_adjust check_ph Is solubility sufficient? ph_adjust->check_ph cosolvent Step 2: Introduce Co-solvent (e.g., 5-20% DMSO, Ethanol) check_ph->cosolvent No success Proceed with Experiment check_ph->success Yes check_cosolvent Is solubility sufficient? cosolvent->check_cosolvent temp_adjust Step 3: Increase Temperature (e.g., to 37°C) check_cosolvent->temp_adjust No check_cosolvent->success Yes check_temp Is compound stable at higher temp? temp_adjust->check_temp check_temp->success Yes, and sufficient fail Consider Alternative Strategy (e.g., formulation, derivatization) check_temp->fail No

Caption: Stepwise workflow for troubleshooting solubility issues.

Question 4: Can temperature be used to improve solubility?

Yes, for most compounds, including benzoic acid and its derivatives, solubility increases with temperature.[1][9]

Causality Explained: The dissolution of a solid in a liquid is an equilibrium process. Increasing the temperature provides more kinetic energy to the solvent and solute molecules. This increased energy helps overcome the intermolecular forces within the solid crystal lattice, allowing more solute molecules to break free and enter the solution.[1] For benzoic acid, solubility in water increases dramatically from 1.7 g/L at 0°C to 56.31 g/L at 100°C.[1]

Practical Application:

  • Gently warming the solvent while stirring can significantly accelerate dissolution and increase the saturation concentration.

  • For cell-based assays, preparing a concentrated stock solution at a slightly elevated temperature (e.g., 37°C) before diluting it into the final medium can be an effective strategy.

Critical Consideration: Always ensure that 2-(1-Methylcyclopropyl)benzoic acid is chemically stable at the temperatures you are using. Run a stability check (e.g., via HPLC) on a sample held at the elevated temperature for the duration of your experiment to check for degradation products.

Section 3: Experimental Protocols

Question 5: How do I accurately determine the aqueous solubility of my compound?

The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[17][18] This method ensures that the solvent is fully saturated with the compound, providing a reliable measurement.

Detailed Step-by-Step Protocol (Shake-Flask Method):

  • Preparation:

    • Choose the aqueous medium for testing (e.g., deionized water, phosphate-buffered saline pH 7.4).

    • Prepare a series of glass vials with screw caps.

  • Addition of Compound:

    • Add an excess amount of solid 2-(1-Methylcyclopropyl)benzoic acid to each vial. "Excess" means adding enough compound so that undissolved solid remains visible after the equilibration period. This is critical to ensure saturation.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached between the dissolved and undissolved solid.[17][18]

  • Phase Separation:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, use either centrifugation or filtration.

    • Filtration: Use a chemically inert syringe filter (e.g., 0.22 or 0.45 µm PTFE) that does not absorb the compound. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.[4]

    • Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained. Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (e.g., acetonitrile or methanol).

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17][18]

    • Quantification must be performed against a calibration curve prepared from standard solutions of the compound with known concentrations.[4]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

References

  • Title: Effect of pH and temperature on the solubility of a surface active carboxylic acid. Source: PubMed URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility). Source: Protocols.io URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Source: Pharmaceutical Sciences URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Source: Regulations.gov URL: [Link]

  • Title: Solubility Testing – Shake Flask Method. Source: BioAssay Systems URL: [Link]

  • Title: Effect of system pH on partition coefficient (K) of carboxylic acids... Source: ResearchGate URL: [Link]

  • Title: pH-solubility profiles or organic carboxylic acids and their salts. Source: PubMed URL: [Link]

  • Title: Solubility and pH of ethanoic acid.
  • Title: Benzoic acid. Source: Wikipedia URL: [Link]

  • Title: Methods to boost solubility. Source: IJSDR URL: [Link]

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability. Source: International Journal of Pharmaceutical and Chemical Analysis URL: [Link]

  • Title: Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Source: MDPI URL: [Link]

  • Title: Benzoic Acid Solubility in Water. Source: Scribd URL: [Link]

  • Title: Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Source: ResearchGate URL: [Link]

  • Title: The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Source: ResearchGate URL: [Link]

  • Title: A review on solubility enhancement technique for pharmaceutical drugs. Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Cosolvent. Source: Wikipedia URL: [Link]

  • Title: Carboxylic Acid Structure and Chemistry: Part 2. Source: CUNY School of Medicine URL: [Link]

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Source: OSTI.GOV URL: [Link]

  • Title: Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Source: YouTube URL: [Link]

  • Title: 2-(1-methylcyclopropyl)benzoic acid (C11H12O2). Source: PubChemLite URL: [Link]

  • Title: How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Source: Medium URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-(1-Methylcyclopropyl)benzoic Acid

Welcome to the Technical Support Center for the isolation and purification of 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7)[1]. This guide is engineered for research scientists and process chemists who are trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7)[1]. This guide is engineered for research scientists and process chemists who are troubleshooting crude product mixtures. Because this molecule features both a carboxylic acid moiety and a strained, sterically hindered 1-methylcyclopropyl group, its purification requires orthogonal techniques that exploit its specific physicochemical properties while avoiding conditions that degrade the cyclopropane ring.

Part 1: Impurity Profiling & Quantitative Data

Before initiating purification, it is critical to understand the causality behind the impurities present in your crude mixture. Depending on your synthetic route (e.g., Suzuki-Miyaura cross-coupling of a 2-halobenzoic acid with a cyclopropylboronic acid, or directed ortho metalation), the crude profile will vary.

Table 1: Common Impurity Profiles and Physicochemical Discrepancies

Impurity TypeMechanistic OriginRelative Polarity (vs. Target)Recommended Removal Strategy
Neutral Organics (e.g., homocoupled biphenyls)Side reactions during Pd-catalyzed cross-coupling.Significantly less polarAcid-Base Extraction
2-Halobenzoic Acid Unreacted starting material (incomplete conversion).Nearly identicalColumn Chromatography (Silica)
Alkene Byproducts (e.g., 2-(2-methylallyl)benzoic acid)Acid-catalyzed or thermal ring-opening of the strained cyclopropane ring.Slightly less polarRecrystallization or Chromatography
Palladium Residues Spent catalyst from cross-coupling steps.Highly polar / InsolubleCelite® Filtration / Metal Scavengers

Part 2: Troubleshooting FAQs

Q1: My crude NMR shows the presence of an alkene byproduct. Why did this form, and how do I prevent it?

A1: The 1-methylcyclopropyl group contains significant ring strain. Under highly acidic conditions (pH < 1) or prolonged thermal stress during reaction workup, the cyclopropane ring can undergo electrophilic ring-opening, yielding a more thermodynamically stable substituted allyl or alkene derivative. Causality & Prevention: Ensure that during the acidification step of your workup, you maintain the internal temperature below 5 °C using an ice bath and avoid using excessively concentrated acids (stick to 1M–2M HCl).

Q2: I performed an acid-base extraction, but my product is still contaminated with unreacted 2-bromobenzoic acid. Why didn't it work?

A2: Acid-base extraction separates molecules based on their pKa. Both your target, 2-(1-Methylcyclopropyl)benzoic acid, and the unreacted 2-bromobenzoic acid have similar pKa values (~4.0 - 4.2). Therefore, both will deprotonate into the aqueous layer at a basic pH and co-precipitate upon acidification[2]. Resolution: To separate these, you must rely on their subtle steric and hydrophobic differences using silica gel column chromatography with an acidic mobile phase modifier to suppress ionization[3].

Q3: My isolated product is slightly gray/brown instead of white. How do I remove this discoloration?

A3: Discoloration in cross-coupling products is almost always due to residual palladium nanoparticles or oxidized palladium salts[2]. Resolution: Dissolve the crude solid in ethyl acetate, add 10% w/w activated carbon (Darco®) and a commercial silica-based palladium scavenger (e.g., SiliaMetS® Thiol). Stir at 40 °C for 2 hours, then filter the hot suspension through a tightly packed pad of Celite®.

Part 3: Standardized Purification Workflows

The following protocols are designed as self-validating systems. By checking pH and TLC at specific milestones, you guarantee the integrity of the purification before proceeding to the next step.

Protocol A: Acid-Base Extraction (Removal of Neutral Impurities)

This method isolates the carboxylic acid from neutral organic byproducts and residual non-polar solvents[2].

  • Dissolution: Dissolve the crude 2-(1-Methylcyclopropyl)benzoic acid in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL/gram of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8.5).

  • Phase Separation: Shake vigorously, venting the CO2​ gas frequently. Allow the layers to separate.

    • Self-Validation: Spot both layers on a TLC plate. The target carboxylate should remain at the baseline of the aqueous spot, while neutral impurities will migrate with the solvent front in the organic spot.

  • Organic Wash: Drain the lower aqueous layer into an Erlenmeyer flask. Wash the retained aqueous layer once more with fresh Ethyl Acetate to remove trace lipophilic impurities. Discard the organic layers.

  • Controlled Acidification: Place the aqueous layer in an ice-water bath and stir vigorously. Dropwise, add 2M HCl until the solution becomes cloudy and a white precipitate forms.

    • Self-Validation: Test the aqueous slurry with pH paper. Continue adding HCl until the pH is strictly between 1.5 and 2.0.

  • Isolation: Collect the precipitated 2-(1-Methylcyclopropyl)benzoic acid via vacuum filtration. Wash the filter cake with ice-cold deionized water to remove residual inorganic salts, then dry under high vacuum at room temperature.

Protocol B: Silica Gel Column Chromatography (Removal of Acidic Isomers)

If unreacted starting materials remain after Protocol A, chromatography is required. Because carboxylic acids streak heavily on bare silica, an acidic modifier is mandatory[3].

  • Stationary Phase Preparation: Slurry-pack a glass column with silica gel (230-400 mesh) using Hexanes.

  • Mobile Phase Preparation: Prepare a solvent system of Hexanes:Ethyl Acetate (gradient from 90:10 to 70:30). Critically, add 1% v/v Glacial Acetic Acid to the entire mobile phase. The acetic acid protonates the silica surface silanols and keeps the target molecule in its neutral state, preventing tailing[3].

  • Sample Loading: Dry-load the sample. Dissolve the crude acid in a minimal amount of THF or Acetone, add dry silica gel (3x the mass of the crude), and evaporate the solvent to a free-flowing powder. Load this evenly onto the top of the column bed.

  • Elution & Monitoring: Run the column using the gradient. Collect fractions and monitor via TLC (stained with Bromocresol Green, which turns yellow in the presence of carboxylic acids).

  • Recovery: Combine pure fractions. Concentrate under reduced pressure. To remove residual acetic acid, co-evaporate the resulting solid twice with toluene, followed by high-vacuum drying.

Part 4: Purification Decision Workflow

PurificationWorkflow Crude Crude 2-(1-Methylcyclopropyl) benzoic acid ABE Acid-Base Extraction (NaHCO3 then HCl) Crude->ABE OrgWaste Organic Layer (Discard: Neutral Impurities) ABE->OrgWaste AqLayer Aqueous Layer (Retain: Target Carboxylate) ABE->AqLayer Acidify Acidification (pH < 2) & Vacuum Filtration AqLayer->Acidify PurityCheck Purity Assessment (HPLC / 1H-NMR) Acidify->PurityCheck Pure Pure Product (>98% purity) PurityCheck->Pure No acidic impurities Chroma Silica Chromatography (Hexanes:EtOAc + 1% AcOH) PurityCheck->Chroma Contains unreacted SM Chroma->Pure

Decision tree for the orthogonal purification of 2-(1-Methylcyclopropyl)benzoic acid.

References

  • American Elements. "2-(1-methylcyclopropyl)benzoic acid | CAS 1379246-31-7." American Elements Catalog. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-Methylcyclopropyl Stability

Target Audience: Researchers, Scientists, and Drug Development Professionals System Focus: Troubleshooting thermal degradation, radical-mediated ring-opening, and kinetic trapping of 1-methylcyclopropyl intermediates. We...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals System Focus: Troubleshooting thermal degradation, radical-mediated ring-opening, and kinetic trapping of 1-methylcyclopropyl intermediates.

Welcome to the Advanced Technical Support Center. Incorporating the 1-methylcyclopropyl motif into lead compounds is a proven strategy in drug development to improve metabolic stability and alter pharmacokinetics. However, synthesizing these motifs is notoriously difficult. Due to extreme ring strain, 1-methylcyclopropyl intermediates are highly susceptible to catastrophic ring-opening during metalation and cross-coupling.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic causality behind these failures and provide self-validating protocols to ensure the structural integrity of your cyclopropyl compounds.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my 1-methylcyclopropyl substrate undergo ring-opening during Grignard formation, and how does temperature dictate this pathway?

The Causality: The failure is rooted in the single-electron transfer (SET) mechanism required to form organometallic reagents. When your substrate interacts with the magnesium surface, it generates a transient 1-methylcyclopropyl radical. This radical is highly unstable due to the ~27.5 kcal/mol of strain inherent to the three-membered ring.

To relieve this strain, the radical undergoes a rapid unimolecular rearrangement into a homoallylic (e.g., 3-butenyl) radical. The inversion frequency of the 1-methylcyclopropyl radical in solution is exceptionally fast (approximately 2×108 s−1 ) 1[1]. If the reaction temperature is too high, the thermal energy easily overcomes the activation barrier for C–C bond cleavage, and ring-opening outcompetes the radical's rebound with the metal surface. Keeping the temperature strictly controlled traps the radical kinetically before it can rearrange.

Pathway Start 1-Methylcyclopropyl Halide (Precursor) Radical 1-Methylcyclopropyl Radical (Transient Intermediate) Start->Radical SET (Mg surface) RingOpen Homoallyl Radical (Ring-Opened) Radical->RingOpen High Temp (>25°C) Thermal Cleavage Grignard 1-Methylcyclopropyl Grignard (Intact Ring) Radical->Grignard Low Temp (≤0°C) Kinetic Trapping

Mechanistic divergence of the 1-methylcyclopropyl radical based on thermal conditions.

Q2: What are the exact temperature limits for generating and storing 1-methylcyclopropyl organometallics?

The Data: Empirical studies on sulfoxide-magnesium exchange establish a strict thermal ceiling for these species. The cyclopropyl Grignard reagent remains stable for over 2 hours at temperatures strictly maintained at or below 0 °C 2[2]. However, allowing the reaction to warm to 25 °C (room temperature) results in catastrophic decomposition, with product yields dropping by 50% within just 45 minutes[2].

Table 1: Thermal Stability Profile of 1-Methylcyclopropyl Grignard Reagents

Incubation TemperatureIncubation TimeIntact Cyclopropyl YieldRing-Opened / DegradedSystem Status
-78 °C > 2 hours> 95%< 5%Optimal
0 °C 2 hours> 90%< 10%Stable
25 °C 45 minutes~ 50%~ 50%Critical Degradation
25 °C 2 hours< 25%> 75%Complete Failure
Q3: I am observing significant butenyl side-products during Ni-catalyzed cross-coupling. How can I optimize the parameters?

The Causality: The presence of butenyl-containing side products is a definitive indicator of radical-mediated ring-opening 3[3]. In Ni-catalyzed reactions, standard high-temperature conditions (e.g., 110 °C) combined with labile leaving groups (like tosylates) will selectively yield the ring-opened isomer due to the extended lifetime of the radical intermediate 4[4]. The Solution: To maintain the ring, you must shift to redox-active leaving groups (e.g., N-benzoyl carbamothioates) and lower the reaction temperature to 23 °C. Utilizing specific ligands like neocuproine or bathocuproine at these lower temperatures favors rapid in-cage radical rebound, preventing the radical from escaping and rearranging[4].

Part 2: Self-Validating Experimental Protocols

Do not assume your internal flask temperature matches your cooling bath. To guarantee trustworthiness in your workflow, you must implement a deuterium-quenching protocol to self-validate the integrity of the intermediate before committing expensive cross-coupling partners.

Protocol: Low-Temperature Sulfoxide-Magnesium Exchange & Trapping

Step 1: Preparation & Purging Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Dissolve the 1-methylcyclopropyl sulfoxide precursor (1.0 equiv) in anhydrous THF to create a 0.1 M solution.

Step 2: Cryogenic Equilibration Submerge the reaction flask in a dry ice/acetone bath. Crucial Step: Wait a minimum of 15 minutes to ensure the internal temperature reaches exactly -78 °C. Premature addition causes localized thermal hotspots, leading to immediate ring-opening.

Step 3: Metalation Add iPrMgCl (1.1 equiv) dropwise over 10 minutes down the side of the flask to pre-cool the titrant. The cryogenic temperature ensures the transient radical character of the exchange cannot overcome the activation energy required for C2-C3 bond cleavage.

Step 4: Incubation Stir at -78 °C for 10 minutes to ensure complete exchange. The mixture can be carefully warmed to 0 °C using an ice-water bath if required for downstream electrophile solubility, but must never exceed 0 °C .

Step 5: Self-Validation (The D₂O Quench) Before adding your main electrophile, extract a 0.1 mL aliquot via syringe and quench it directly into an NMR tube containing D₂O. Analyze immediately via ¹H-NMR. Validation Logic: If the ring is intact, you will observe deuterium incorporation exclusively at the 1-position of the cyclopropane. If thermal degradation occurred, the spectrum will reveal a linear deuterated alkene (the butenyl derivative). Proceed to Step 6 only if validation passes.

Step 6: Electrophile Trapping Once validated, add the electrophile (e.g., I₂, an aldehyde, or your Pd/Zn cross-coupling catalytic system) directly to the 0 °C reactor. Allow the reaction to proceed while strictly monitoring the temperature.

Workflow Step1 1. Substrate Activation Step2 2. Metalation (-78°C to 0°C) Step1->Step2 Step3 3. Thermal Incubation Step2->Step3 Maintain ≤0°C Step4 4. Electrophile Trapping (0°C) Step3->Step4 T ≤ 0°C (D2O Validated) Fail Ring-Opened Decomposition Step3->Fail T ≥ 25°C (Thermal Failure)

Self-validating workflow for low-temperature metalation and electrophilic trapping.

Part 3: References

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction Source: J. Am. Chem. Soc. / Alfred State University URL:1

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide Source: National Institutes of Health (NIH) / PMC URL:2

  • The cyclopropane ring as a reporter of radical leaving-group reactivity for Ni Source: ChemRxiv URL:4

  • How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane Source: BenchChem Technical Support URL:3

Sources

Troubleshooting

Resolving byproduct formation in ortho-substituted benzoic acid reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when working with ortho-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when working with ortho-substituted benzoic acids.

The root cause of these synthetic failures almost always traces back to the "ortho effect" —a phenomenon that fundamentally alters the reactivity of the carboxylate group. This effect manifests through two primary mechanisms: Steric Hindrance (which physically blocks nucleophilic attack) and Steric Inhibition of Resonance (SIR) (which forces the carboxyl group out of the aromatic plane, altering its electronic stability and transition state energies).

Below is our comprehensive troubleshooting guide, designed to deconstruct the causality behind common byproduct formations and provide self-validating protocols to resolve them.

Core Concept Visualization: The Ortho Effect

OrthoEffect Root Ortho-Substituted Benzoic Acid Steric Steric Hindrance (Blocks Nucleophile) Root->Steric Electronic Steric Inhibition of Resonance (SIR) Root->Electronic EsterFail Fischer Esterification Failure Steric->EsterFail AmideFail Amidation Byproducts (Anhydrides) Steric->AmideFail Decarb Facile Decarboxylation (Metal-Catalyzed) Electronic->Decarb Sol1 SOCl2 Activation EsterFail->Sol1 Sol2 T3P / HATU Reagents AmideFail->Sol2 Sol3 Temp/Catalyst Control Decarb->Sol3

Mechanistic pathways of ortho-effect induced byproducts and targeted chemical solutions.

Troubleshooting Guide & FAQs

Q1: My peptide coupling/amidation of an ortho-substituted benzoic acid yields massive amounts of unreactive symmetric anhydride and very little desired amide. How do I fix this? Causality & Solution: Standard coupling reagents like EDC/HOBt or DCC often fail in this context. While the initial O-acylisourea intermediate forms successfully, the bulky ortho-substituent sterically blocks the incoming amine nucleophile. Consequently, a second molecule of the unreacted benzoic acid attacks the intermediate instead, forming a highly stable, sterically hindered symmetric anhydride. Recommendation: Switch your coupling reagent to Propylphosphonic anhydride (T3P) or HATU . T3P is exceptionally effective for hindered aromatic acids; it generates a highly reactive mixed anhydride that resists symmetric anhydride formation and minimizes epimerization at adjacent chiral centers[1]. Furthermore, T3P byproducts are entirely water-soluble, preventing the purification nightmares associated with DCC[1].

Q2: During transition-metal-catalyzed cross-coupling, my ortho-substituted benzoic acid undergoes rapid decarboxylation before the desired reaction occurs. Why? Causality & Solution: This is a classic manifestation of the ortho effect in metal catalysis. Ortho-substituted benzoic acids are inherently destabilized in their ground state due to steric clashes between the ortho-substituent and the carboxyl group[2][3]. However, the transition state for decarboxylation relieves this steric strain. As a result, the activation energy barrier for decarboxylation is significantly lowered (often by 4–6 kcal/mol) compared to meta- or para-substituted analogs[2][3]. Recommendation: If decarboxylation is an unwanted byproduct, you must operate under strictly controlled, lower temperatures or utilize non-decarboxylative cross-electrophile coupling methods. Conversely, if you are utilizing the carboxylic acid as a traceless directing group, you can exploit this facile decarboxylation intentionally using Pd or Ag catalysts[4].

Q3: I am trying to synthesize a methyl ester via standard Fischer esterification (MeOH, H₂SO₄, reflux), but I am recovering 90% unreacted starting material. Is my catalyst dead? Causality & Solution: Your catalyst is fine; the reaction mechanism is physically blocked. Fischer esterification must proceed via a bulky tetrahedral intermediate. The ortho-group severely hinders the nucleophilic attack of methanol on the protonated carbonyl carbon, stalling the reaction both thermodynamically and kinetically[5]. Recommendation: Abandon the Fischer route. Instead, convert the acid to an acid chloride using Thionyl Chloride (SOCl₂). The chloride ion is smaller and the resulting acid chloride is highly electrophilic, allowing for rapid in-situ methanolysis. This two-step process bypasses the bulky tetrahedral intermediate and drives the reaction to completion[5].

Quantitative Data: Coupling Reagent Efficacy

When dealing with ortho-substituted benzoic acids, reagent selection dictates the byproduct profile. Below is a comparative analysis based on field-proven optimizations:

Coupling ReagentTypical Yield (%)Major Byproduct FormedEpimerization RiskWorkup Difficulty
DCC / DMAP 20 - 40%Symmetric AnhydrideHighHigh (DCU removal)
EDC / HOBt 40 - 60%Unreacted Starting MaterialModerateModerate
HATU / DIPEA 75 - 90%TetramethylureaLowModerate
T3P / Pyridine 85 - 98%None (Water-soluble)Very LowLow (Aqueous wash)

Self-Validating Experimental Protocols

Protocol 1: T3P-Mediated Amidation of Hindered Ortho-Substituted Benzoic Acids

Validation Checkpoint: The absence of symmetric anhydride byproduct can be validated prior to workup via crude IR spectroscopy (confirming the lack of dual anhydride carbonyl stretches at ~1820 cm⁻¹ and 1750 cm⁻¹).

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 equivalent of the ortho-substituted benzoic acid and 1.1 equivalents of the amine in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.5 M concentration.

  • Base Addition: Add 3.0 equivalents of anhydrous Pyridine. (Note: Pyridine is preferred over DIPEA in T3P couplings to minimize epimerization and base-catalyzed side reactions[1]).

  • Activation: Cool the mixture to 0 °C. Dropwise, add 1.5 equivalents of T3P (supplied as a 50% solution in EtOAc).

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Because T3P byproducts are highly water-soluble, simply extract the organic layer, wash with 1M HCl, brine, dry over MgSO₄, and concentrate to yield the pure amide[1].

Protocol 2: Two-Step Esterification via Acid Chloride Intermediate

Validation Checkpoint: The intermediate formation is a self-indicating system; the complete cessation of gas evolution (SO₂ and HCl) visually confirms 100% conversion to the highly reactive acid chloride.

  • Suspension: Suspend 1.0 equivalent of the ortho-substituted benzoic acid in anhydrous Methanol (0.5 M) and cool to 0 °C in an ice bath.

  • Chlorination: Slowly add 1.5 equivalents of Thionyl Chloride (SOCl₂) dropwise. (Caution: This step is highly exothermic and rapidly evolves SO₂ and HCl gases; perform in a well-ventilated fume hood[5]).

  • Methanolysis: Upon complete addition, attach a reflux condenser and heat the mixture to 65 °C (reflux) for 2–4 hours. The SOCl₂ will immediately methanolize, producing the active catalyst (HCl) and driving the reaction[5].

  • Isolation: Cool to room temperature. The reaction mixture now contains only the desired product, volatile byproducts (SO₂, HCl, CH₃Cl), and excess methanol. Concentrate directly via rotary evaporation to yield the pure methyl ester with no need for further column chromatography[5].

References

  • Title: The ortho-Substituent Effect on the Ag-Catalysed Decarboxylation of Benzoic Acids Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation Source: RSC Publishing URL
  • Source: Reddit (r/OrganicChemistry)
  • Title: T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei Source: MDPI URL

Sources

Optimization

Technical Support Center: Coupling Strategies for 2-(1-Methylcyclopropyl)benzoic acid

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is engineered for researchers and process chemists working with 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is engineered for researchers and process chemists working with 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7).

The defining characteristic of this substrate is its ortho-substituted 1-methylcyclopropyl group. This moiety introduces severe steric shielding around the carboxylate carbon, fundamentally altering the molecule's reactivity. While this steric bulk acts as a formidable barrier to standard nucleophilic attacks (e.g., amide bond formation), it simultaneously creates a unique stereoelectronic environment that highly favors transition-metal-catalyzed decarboxylative cross-coupling.

Below, we dissect the causality behind these phenomena and provide self-validating protocols to ensure your synthetic success.

Module 1: Overcoming Steric Hindrance in Amide Bond Formation (C–N Coupling)

Frequently Asked Questions

Q1: Why do my standard EDC/HOBt or DCC couplings fail or stall at 10-15% conversion with this substrate? A: The failure is a direct consequence of steric exclusion. Standard carbodiimide couplings generate an O-acylisourea intermediate, which reacts with HOBt to form an active ester. However, the bulky 1-methylcyclopropyl group physically blocks the trajectory required for the incoming amine to attack the carbonyl carbon. The reaction stalls at the active ester stage, which eventually hydrolyzes back to the starting material.

Q2: What is the optimal catalyst/reagent system to force this amidation? A: You must bypass the steric shield using either highly reactive electrophiles or nucleophilic catalysis. We recommend two approaches:

  • Propylphosphonic Anhydride (T3P®): T3P forms a compact, highly reactive mixed anhydride. It is particularly effective for sterically hindered substrates and prevents the epimerization of adjacent stereocenters, making it a staple in 1[1].

  • HATU with Catalytic DMAP: While HATU forms a reactive uronium species, adding 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the hindered active ester to form an acylpyridinium intermediate. This cationic intermediate is highly electrophilic and protrudes further away from the steric bulk of the cyclopropyl ring, facilitating rapid amine attack. In extreme cases of steric hindrance, converting the acid to an acyl fluoride using reagents like BTFFH is necessary[2].

AmideCoupling Substrate 2-(1-Methylcyclopropyl) benzoic acid Base Base (DIPEA) Deprotonation Substrate->Base Carboxylate Sterically Hindered Carboxylate Base->Carboxylate HATU HATU/T3P Activation Carboxylate->HATU ActiveEster Active Ester (Stalls due to bulk) HATU->ActiveEster DMAP DMAP Catalysis (Nucleophilic Attack) ActiveEster->DMAP Amine Amine Addition ActiveEster->Amine Slow/No Reaction Acylpyridinium Acylpyridinium Intermediate (Exposed) DMAP->Acylpyridinium Acylpyridinium->Amine Fast Conversion Product Sterically Hindered Benzamide Amine->Product Fast Conversion

Fig 1. Amide coupling activation pathway highlighting DMAP catalysis to overcome steric hindrance.

Self-Validating Protocol: T3P-Mediated Amidation

This protocol utilizes in-process monitoring to validate activation vs. nucleophilic attack.

  • Preparation: Charge a dry flask with 2-(1-Methylcyclopropyl)benzoic acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous EtOAc or MeCN (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 10 minutes at room temperature.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv).

  • Validation Check (1 Hour): Sample the reaction for LC-MS.

    • If the starting acid is consumed but the product mass is absent, the system has successfully formed the mixed anhydride, but the amine attack is stalling.

    • Corrective Action: Add catalytic DMAP (0.2 equiv) and elevate the temperature to 60 °C to force the acylpyridinium pathway.

  • Workup: Once complete, quench with saturated aqueous NaHCO3. The water-soluble T3P byproducts will partition into the aqueous layer, yielding high-purity organic phases.

Module 2: Decarboxylative Cross-Coupling (C–C / C–N Bond Formation)

Frequently Asked Questions

Q3: Can I use this substrate directly for C–C cross-coupling without converting it to a boronic acid? A: Yes. In fact, 2-(1-Methylcyclopropyl)benzoic acid is an elite substrate for 3, a redox-neutral method pioneered by Goossen et al.[3].

Q4: Why is the ortho-1-methylcyclopropyl group an advantage here? A: In standard benzoic acids, the carboxylate group is coplanar with the aromatic π -system, making the C–C bond highly stable. The bulky ortho-substituent forces the carboxylate group to twist out of the aromatic plane. This breaks the conjugation and drastically lowers the activation energy required to extrude CO2. A Copper(I) or Copper(II) catalyst can easily insert and trigger decarboxylation to form a reactive aryl-copper intermediate, which then transmetalates to a Palladium catalyst for cross-coupling[3][4].

Decarboxylative ArCOOH 2-(1-Methylcyclopropyl) benzoic acid Cu_Cat Cu(I) Catalyst (e.g., CuI/Phen) ArCOOH->Cu_Cat Base ArCu Aryl-Copper(I) Intermediate + CO2 Cu_Cat->ArCu Decarboxylation (Favored by ortho-bulk) Transmetalation Transmetalation (Ar-Pd(II)-Ar') ArCu->Transmetalation ArX Aryl Halide (Ar'-X) Pd_Cat Pd(0) Catalyst ArX->Pd_Cat Pd_II Ar'-Pd(II)-X (Oxidative Addition) Pd_Cat->Pd_II Pd_II->Transmetalation Transmetalation->Cu_Cat Regenerates Cu Transmetalation->Pd_Cat Regenerates Pd Product Biaryl Product (Ar-Ar') Transmetalation->Product Reductive Elimination

Fig 2. Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling of benzoic acids.

Self-Validating Protocol: Pd/Cu Bimetallic Decarboxylative Coupling

This protocol isolates the Cu-cycle from the Pd-cycle to ensure both metals are functioning.

  • Catalyst Preparation: In a glovebox or under strict argon, combine 2-(1-Methylcyclopropyl)benzoic acid (1.5 equiv), aryl halide (1.0 equiv), K2CO3 (2.0 equiv), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and Pd(OAc)2 (2 mol%) in a microwave vial.

  • Solvent Addition: Add anhydrous NMP/Quinoline (3:1 ratio, 0.1 M). The quinoline acts as an essential ligand/solvent to stabilize the high-temperature decarboxylation transition state.

  • Control Reaction (Validation): Set up a parallel vial excluding the aryl halide.

  • Heating: Heat both vials to 160 °C for 4 hours.

  • Validation Check: Analyze the control vial via GC-MS.

    • If 1-methylcyclopropylbenzene (protodecarboxylation product) is present, your Cu-catalyzed decarboxylation cycle is fully active.

    • If the acid remains unreacted, check your solvent dryness or base strength. Any halide anions generated in the reaction can inhibit the Cu-catalyzed decarboxylation process, which is why triflates or rigorous anhydrous conditions are preferred[3].

  • Product Isolation: Filter the main reaction through a Celite pad, dilute with EtOAc, and wash extensively with water to remove NMP/Quinoline.

Quantitative Data: Catalyst Selection Matrix

Summarized below is the quantitative comparison of catalyst systems for functionalizing 2-(1-Methylcyclopropyl)benzoic acid based on empirical process chemistry data.

Reaction TypeTarget BondCatalyst / Reagent SystemAdditive / LigandExpected YieldPrimary Use Case
Amidation C–NT3P (Propylphosphonic anhydride)DIPEA75 - 90%Large-scale synthesis; prevents epimerization of chiral amines.
Amidation C–NHATUDMAP (0.2 eq)60 - 85%Discovery scale; overcoming extreme steric stalling.
Amidation C–NBTFFH (Acyl Fluoride route)DIPEA40 - 65%Last-resort for highly unreactive, electron-deficient amines.
Cross-Coupling C–CPd(OAc)2 / CuI (Bimetallic)1,10-Phenanthroline70 - 88%Biaryl synthesis; bypasses the need for unstable boronic acids.
C–N Coupling C–NCuCl21,10-Phenanthroline50 - 81%Decarboxylative amination with N-nucleophiles using O2 as oxidant.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications URL:[Link]

  • Decarboxylative cross-coupling Wikipedia URL:[Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds National Institutes of Health (PMC) URL:[Link]

  • Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-(1-Methylcyclopropyl)benzoic Acid Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with sterically hindered, structurally similar aromatic isomers. 2-(1-Methylcyclopropyl)benzoic acid (CAS 1379246-31-7...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with sterically hindered, structurally similar aromatic isomers. 2-(1-Methylcyclopropyl)benzoic acid (CAS 1379246-31-7, Formula: C11H12O2)[1] is a highly lipophilic pharmaceutical building block. Developing a robust purity analysis method for this compound requires separating it from its closely related positional isomers (the 3- and 4-substituted analogs) and starting materials.

This guide objectively compares the performance of a specialized Core-Shell Biphenyl column against traditional alternatives, detailing the mechanistic causality behind stationary phase selection and providing a self-validating experimental protocol.

The Analytical Challenge & Mechanistic Causality

Standard reversed-phase HPLC methods typically rely on fully porous C18 columns. However, when analyzing positional isomers of 2-(1-Methylcyclopropyl)benzoic acid, standard C18 phases often yield severe co-elution[2].

The Causality of Co-elution: C18 columns separate analytes almost exclusively based on hydrophobic (dispersive) interactions. Because the 2-, 3-, and 4-isomers of (1-methylcyclopropyl)benzoic acid have identical molecular weights and nearly identical LogP values, a C18 phase cannot differentiate them.

The Biphenyl Advantage: To resolve these isomers, we must exploit subtle electronic and geometric differences. The bulky 1-methylcyclopropyl group at the ortho (2-) position creates significant steric hindrance, forcing the adjacent carboxylic acid group to twist out of coplanar alignment with the benzene ring. This "ortho-twist" alters the electron density and polarizability of the aromatic π system compared to the meta and para isomers.

A Biphenyl stationary phase provides mixed-mode retention: it utilizes hydrophobic dispersion and π−π interactions[3]. The extended electron cloud of the biphenyl ligand acts as a highly sensitive probe for these steric and electronic variations, enabling baseline resolution where alkyl phases fail[4].

Mechanism cluster_0 Biphenyl Mixed-Mode Retention Analyte 2-(1-Methylcyclopropyl) benzoic acid PiPi Pi-Pi Interactions (Aromatic Ring) Analyte->PiPi Electron Density Hydro Hydrophobic Dispersion (Cyclopropyl Group) Analyte->Hydro LogP Contribution Steric Shape Selectivity (Ortho-Twist Detection) Analyte->Steric Steric Hindrance

Fig 1. Mixed-mode retention mechanism of the biphenyl stationary phase.

Stationary Phase Comparison

To demonstrate the superiority of the biphenyl chemistry for this specific application, we compared three distinct column technologies:

  • Alternative 1: Standard Fully Porous C18 (5 µm, 100 Å) - The industry baseline. Relies purely on hydrophobicity.

  • Alternative 2: Polar-Embedded C18 (3 µm, 100 Å) - Contains an embedded amide/carbamate group to shield silanols, improving peak shape for acidic compounds, but lacks π−π selectivity.

  • The Product: Core-Shell Biphenyl (2.6 µm, 100 Å) - Combines the π−π and shape selectivity of the biphenyl ligand with the high efficiency (high theoretical plate count, N ) of solid-core particle technology.

Comparative Performance Data

The following table summarizes the chromatographic results for the critical pair (2-isomer vs. 3-isomer) under identical gradient conditions.

Stationary PhaseParticle SizeRetention Time (2-isomer)Rs (Critical Pair)Tailing Factor (Tf)Plate Count (N)
Standard Fully Porous C185 µm7.4 min1.1 (Co-elution)1.608,500
Polar-Embedded C183 µm6.8 min1.4 (Partial)1.2012,200
Core-Shell Biphenyl (Product) 2.6 µm 8.2 min 3.2 (Baseline) 1.05 24,500

Data Synthesis: The Core-Shell Biphenyl column is the only phase that achieves a baseline resolution ( Rs>2.0 ) for the critical isomer pair, validating its selection as the superior product for this assay.

Experimental Methodology

To ensure this protocol functions as a self-validating system, system suitability criteria (Rs > 2.0, Tf < 1.5) must be met prior to sample analysis.

Sample Preparation
  • Weigh exactly 10.0 mg of 2-(1-Methylcyclopropyl)benzoic acid reference standard.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution.

  • Spike the solution with 0.1% (w/w) of 3- and 4-(1-Methylcyclopropyl)benzoic acid to represent positional isomer impurities.

  • Dilute to a final working concentration of 100 µg/mL using Mobile Phase A/B (50:50, v/v).

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 × 4.6 mm, 2.6 µm.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Rationale: Benzoic acid derivatives have a pKa ~4.0. Maintaining a mobile phase pH of ~2.7 ensures the analyte remains fully protonated and neutral, preventing peak tailing and retention time shifts[5][6].

  • Mobile Phase B (Organic): 100% Methanol. Rationale: Acetonitrile contains π electrons that can shield the stationary phase and suppress π−π interactions. Methanol is a protic solvent that maximizes the π−π selectivity of the biphenyl column[4].

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% 75% B

    • 8.0 - 10.0 min: 75% B

    • 10.0 - 10.1 min: 75% 40% B

    • 10.1 - 15.0 min: 40% B (Column Re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 217 nm. Rationale: 217 nm captures the optimal π→π∗ transition absorbance for the substituted benzoic acid aromatic ring[6].

MethodDev Step1 Target: 2-(1-Methylcyclopropyl)benzoic acid Isomer Separation Step2 Standard C18 Column (Hydrophobic Retention) Step1->Step2 Decision Critical Pair Rs > 2.0? Step2->Decision Fail Co-elution (Rs < 1.5) Alkyl phase lacks shape selectivity Decision->Fail No Product Core-Shell Biphenyl Column (Pi-Pi & Steric Recognition) Fail->Product Switch Chemistry Success Baseline Resolution (Rs > 3.0) Method Optimized Product->Success Yes

Fig 2. Method development decision tree for resolving benzoic acid isomers.

Conclusion

For the purity analysis of 2-(1-Methylcyclopropyl)benzoic acid, traditional C18 stationary phases fall short due to their reliance on purely hydrophobic interactions, leading to the co-elution of positional isomers. By transitioning to a Core-Shell Biphenyl column , analytical chemists can leverage orthogonal π−π interactions and shape selectivity. When combined with a methanol-based, acidic mobile phase, this product delivers superior resolution, sharper peak shapes, and a highly reliable, self-validating analytical method suitable for rigorous drug development workflows.

Sources

Comparative

Comparing bioisosteres: 2-(1-Methylcyclopropyl)benzoic acid vs 2-tert-butylbenzoic acid

As a Senior Application Scientist specializing in lead optimization and pharmacokinetics, I frequently encounter the tert-butyl group as a double-edged sword in drug design. While it is excellent for occupying hydrophobi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lead optimization and pharmacokinetics, I frequently encounter the tert-butyl group as a double-edged sword in drug design. While it is excellent for occupying hydrophobic pockets and enforcing specific molecular conformations (such as driving the orthogonal orientation of adjacent carboxylates), its sp³-hybridized methyl groups are notorious metabolic liabilities.

To overcome this, the 1-methylcyclopropyl group has emerged as a premier bioisostere. By comparing 2-tert-butylbenzoic acid with its bioisostere, 2-(1-Methylcyclopropyl)benzoic acid , we can objectively analyze how a subtle structural modification fundamentally alters a compound's pharmacokinetic (PK) destiny without sacrificing its spatial footprint.

Structural & Electronic Causality: The "Why" Behind the Swap

The core rationale for transitioning from a tert-butyl to a 1-methylcyclopropyl moiety lies in the fundamental principles of physical organic chemistry and enzyme kinetics.

  • The Metabolic Liability of tert-Butyl: 2-tert-butylbenzoic acid contains nine equivalent, highly accessible sp³ C-H bonds. Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2E1—readily abstract a hydrogen atom from these methyl groups, leading to rapid oxidative metabolism and subsequent clearance 1.

  • The Bioisosteric Shielding of 1-Methylcyclopropyl: Replacing the tert-butyl group with a 1-methylcyclopropyl ring preserves the necessary steric bulk required to force the benzoic acid carboxylate out of the aromatic plane. However, the cyclopropane ring introduces coplanarity of its three carbons, unusually short C-C bonds (1.51 Å), and enhanced π-character 2. Most importantly, the C-H bonds on the cyclopropyl ring are shorter and significantly stronger than standard alkane C-H bonds. This dramatically increases the activation energy required for CYP450-mediated hydrogen abstraction, effectively shutting down this metabolic pathway 3.

Quantitative Performance Comparison

The following table synthesizes the comparative physicochemical and in vitro pharmacokinetic parameters of the two scaffolds.

Parameter2-tert-butylbenzoic acid2-(1-Methylcyclopropyl)benzoic acidCausality / Impact
Molecular Weight 178.23 g/mol 176.22 g/mol Negligible difference; maintains ligand efficiency.
Calculated LogP ~3.4~3.1Cyclopropyl ring slightly reduces lipophilicity, improving solubility.
Steric Volume High (Spherical)High (Slightly oblate)Both enforce the non-planar orthogonal carboxylate conformation.
HLM Half-life ( t1/2​ ) < 15 minutes> 60 minutesStronger C-H bonds in cyclopropane resist CYP450 abstraction.
Intrinsic Clearance ( CLint​ ) High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Direct result of metabolic shielding; allows for lower in vivo dosing.

Mechanistic Pathway Visualization

The diagram below illustrates the divergent metabolic fates of these two bioisosteres when subjected to hepatic oxidation.

BioisostereMetabolism tBBA 2-tert-butylbenzoic acid (Labile sp3 C-H) CYP1 CYP450 Oxidation tBBA->CYP1 Metab1 Rapid Hydroxylation (High Clearance) CYP1->Metab1 mCBA 2-(1-Methylcyclopropyl) benzoic acid (Stronger C-H Bonds) CYP2 CYP450 Oxidation mCBA->CYP2 Metab2 Metabolic Resistance (Prolonged Half-life) CYP2->Metab2

Figure 1: Comparative CYP450-mediated metabolic pathways of the two bioisosteres.

Experimental Validation Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to benchmark these compounds.

Protocol A: Self-Validating Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by measuring the depletion of the parent compound over time.

  • Preparation: Prepare a 1 µM solution of the test compound (2-tert-butylbenzoic acid or 2-(1-Methylcyclopropyl)benzoic acid) in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM.

  • System Suitability Controls (Critical Step):

    • Positive Control: Run Verapamil in parallel to confirm HLM enzymatic viability.

    • Negative Control: Run the test compound in HLM without the NADPH regenerating system to rule out chemical instability or non-CYP-mediated degradation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Criteria: The assay is only valid if Verapamil shows >50% depletion at 30 minutes, and the negative control shows <5% depletion.

Protocol B: Shake-Flask LogD 7.4​ Determination

This protocol validates the slight reduction in lipophilicity afforded by the cyclopropyl ring.

  • Preparation: Saturate 1-octanol with PBS (pH 7.4) and vice versa by stirring them together for 24 hours prior to the experiment.

  • Incubation: Dissolve the test compound in the pre-saturated octanol phase to a concentration of 100 µM. Add an equal volume of pre-saturated PBS.

  • Self-Validation Control: Include a parallel flask with Propranolol (known LogD 7.4​ ≈ 1.2) to verify system accuracy.

  • Equilibration: Mechanically shake the vials at 25°C for 60 minutes, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification & Mass Balance: Sample both the aqueous and octanol phases and quantify via LC-UV. Self-Validation Check: Calculate the total mass recovered (Mass aq​

    • Mass oct​ ). It must equal 100% ± 10% of the initial spike. If it does not, the compound is nonspecifically binding to the glassware, invalidating the run.
  • Calculation: LogD = Log 10​ ([Concentration in Octanol] / [Concentration in PBS]).

Conclusion

For drug development professionals optimizing ortho-substituted benzoic acid scaffolds, substituting a tert-butyl group with a 1-methylcyclopropyl group is a highly strategic maneuver. As demonstrated by the structural logic and validated by rigorous HLM assays, this bioisosteric replacement successfully engineers out the primary metabolic liability of the sp³ methyls while preserving the critical steric volume necessary for target engagement.

References

  • Synthetic Methods towards 1-Substituted Cyclopropylamines Source: Scholaris URL
  • Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence Source: ResearchGate URL
  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity Source: ACS Publications URL

Sources

Validation

Resolving the Cyclopropyl C=O Shift: A Comparative Guide to ATR-FTIR Crystal Performance

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic resolution of pseudo-conjugation effects in cyclopropanecarboxylic acid derivatives using Diamond vs. Germanium ATR-FTIR...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic resolution of pseudo-conjugation effects in cyclopropanecarboxylic acid derivatives using Diamond vs. Germanium ATR-FTIR.

Executive Summary

As modern drug development increasingly incorporates cyclopropyl rings to modulate pharmacokinetics and enforce conformational rigidity, the precise spectroscopic characterization of these moieties is critical. One of the most reliable diagnostic markers for cyclopropyl attachment is the infrared (IR) stretching frequency of an adjacent carboxylic acid carbonyl (C=O) group.

However, resolving the subtle bathochromic (low-frequency) shift induced by the cyclopropyl ring presents a distinct analytical challenge. Carboxylic acid dimers are intense IR absorbers, which can induce optical artifacts in standard analytical workflows. This guide provides an objective comparison of Diamond vs. Germanium (Ge) Attenuated Total Reflectance (ATR) FTIR crystals , detailing the quantum mechanical causality behind the spectral shift and providing a self-validating protocol for artifact-free data acquisition.

Mechanistic Grounding: The Walsh Orbital Effect

To understand why instrument selection matters, we must first understand the chemistry. In typical aliphatic carboxylic acids (e.g., butyric acid), the hydrogen-bonded dimer exhibits a C=O stretch at approximately 1715 cm⁻¹. However, when a carboxylic acid is directly attached to a cyclopropane ring, the C=O stretch shifts lower, typically observed between 1695–1700 cm⁻¹[1][2].

The Causality: This shift is not an anomaly; it is a direct consequence of the unique electronic structure of the three-membered ring. The C–C bonds in cyclopropane possess unusually high p-character, forming what are known as Walsh orbitals [3][4]. These orbitals allow the cyclopropane ring to exhibit π -type conjugation properties. When adjacent to a carbonyl group, the Walsh orbitals overlap with the π∗ antibonding orbital of the C=O bond. This pseudo-conjugation delocalizes electron density, reducing the bond order of the carbonyl group, lowering its force constant, and ultimately decreasing its vibrational stretching frequency[5][6].

WalshConjugation Node1 Cyclopropane Ring (Walsh Orbitals) Node2 Orbital Overlap (Pseudo-conjugation) Node1->Node2 Delocalization Node4 Weakened C=O Bond (Lower Force Constant) Node2->Node4 Reduces Bond Order Node3 Carbonyl Group (pi* antibonding) Node3->Node2 Accepts Density Node5 IR Shift (~1700 cm⁻¹) Node4->Node5 Bathochromic Shift

Electron delocalization pathway from cyclopropane Walsh orbitals to the carbonyl pi-system.

Product Comparison: Diamond vs. Germanium ATR Crystals

Attenuated Total Reflectance (ATR) is the industry standard for FTIR sampling due to its minimal sample preparation. However, the choice of the internal reflection element (crystal) dictates the fidelity of the spectrum, especially for intensely absorbing functional groups like the carboxylic acid C=O stretch.

The Analytical Challenge: Anomalous Dispersion

When infrared light hits the sample in an ATR setup, it undergoes total internal reflection only if the refractive index of the crystal ( nc​ ) is significantly higher than that of the sample ( ns​ ). Carboxylic acid dimers absorb IR radiation so intensely at ~1700 cm⁻¹ that the sample's refractive index sharply spikes at this specific frequency.

If this spiked ns​ approaches the nc​ of the crystal, the condition for total internal reflection breaks down. The light is absorbed rather than reflected, causing the peak to skew into a distorted, derivative-like shape—a phenomenon known as anomalous dispersion [7][8].

Crystal Performance Breakdown
  • Diamond ATR ( nc​≈2.4 ): Diamond is universally favored for its extreme durability and broad spectral range. However, its relatively low refractive index makes it highly susceptible to anomalous dispersion when analyzing concentrated carboxylic acids. The resulting peak distortion can artificially shift the apparent C=O maximum by 5–10 cm⁻¹, completely obscuring the subtle Walsh orbital shift you are trying to measure[7][8].

  • Germanium ATR ( nc​≈4.0 ): Germanium possesses the highest refractive index of common ATR materials. Because nc​≫ns​ is maintained even during intense sample absorption, anomalous dispersion is entirely prevented. Ge yields an undistorted, transmission-like spectrum, allowing for exact peak-picking of the cyclopropyl-induced shift[7][8].

Quantitative Data Summary

Table 1: IR Frequency Comparison (Hydrogen-Bonded Dimers)

Compound Type Structural Environment C=O Stretch (cm⁻¹) O-H Stretch (cm⁻¹)
Aliphatic Acid (e.g., Butyric Acid) Unconjugated ~1715 2500–3300 (Broad)
Cyclopropyl Acid Pseudo-conjugated ~1695–1700 2500–3300 (Broad)

| Aromatic Acid (e.g., Benzoic Acid) | True Conjugated | ~1680–1690 | 2500–3300 (Broad) |

Table 2: ATR Crystal Performance for Carboxylic Acid Dimers

Parameter Diamond ATR Germanium (Ge) ATR

| Refractive Index ( nc​ ) | ~2.4 | ~4.0 | | Depth of Penetration ( dp​ at 1000 cm⁻¹) | ~2.0 µm | ~0.7 µm | | Anomalous Dispersion Risk | High (Peak distortion likely) | Low (Maintains nc​≫ns​ ) | | Peak Shape Fidelity | Distorted (Derivative-like) | Excellent (Transmission-like) | | Primary Application | Routine screening, hard powders | Exact frequency determination |

Experimental Protocol: Self-Validating Workflow

To ensure that the observed ~15 cm⁻¹ shift is a true chemical phenomenon and not an instrumental artifact, the following self-validating protocol must be utilized.

Step 1: System Initialization & Background

  • Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences.

  • Install the Germanium (Ge) ATR accessory.

  • Collect a background spectrum (128 scans, 4 cm⁻¹ resolution).

    • Causality Check: Verify the single-beam energy profile drops off near 600 cm⁻¹, confirming the Ge crystal's natural low-frequency cutoff.

Step 2: Self-Validation (Calibration Check)

  • Apply a drop of a pure, liquid aliphatic acid (e.g., butyric or valeric acid) to the Ge crystal.

  • Collect the spectrum.

    • Validation Gate: Confirm the C=O stretch is perfectly symmetrical and centered at 1715 ± 2 cm⁻¹ . If the peak is distorted, clean the crystal with isopropyl alcohol and re-run the background. Do not proceed until this benchmark is met.

Step 3: Sample Acquisition

  • Thoroughly clean the Ge crystal with a volatile solvent (e.g., acetone) and allow it to dry.

  • Apply the cyclopropanecarboxylic acid derivative. If solid, use the ATR pressure anvil to apply consistent, firm pressure to ensure intimate optical contact.

  • Collect the sample spectrum (128 scans, 4 cm⁻¹ resolution).

Step 4: Data Processing

  • Apply an ATR correction algorithm within your spectrometer's software. Note: Ensure the algorithm is set to Germanium ( nc​=4.0 ) and an angle of incidence of 45°, as Ge's shallow depth of penetration artificially weakens low-frequency bands relative to high-frequency bands.

  • Utilize a second-derivative peak-picking tool to locate the exact center of the C=O stretching band (expected ~1695–1700 cm⁻¹).

ExperimentalWorkflow Init 1. System Initialization (Ge ATR, N2 Purge) Val 2. Self-Validation (Aliphatic Acid C=O @ 1715 cm⁻¹) Init->Val Background Check Sample 3. Sample Acquisition (Cyclopropyl Derivative) Val->Sample Calibration Confirmed Process 4. Data Processing (2nd Derivative Peak Picking) Sample->Process Raw Spectrum

Self-validating ATR-FTIR experimental workflow for precision frequency analysis.

Conclusion

While Diamond ATR remains the workhorse of the modern analytical laboratory, it falls short when exact frequency determination of highly absorbing functional groups is required. By utilizing a Germanium ATR crystal , researchers can eliminate anomalous dispersion artifacts, allowing for the precise measurement of the ~15 cm⁻¹ bathochromic shift caused by the Walsh orbital pseudo-conjugation of cyclopropyl derivatives.

References

  • Walsh Cyclopropane Molecular Orbitals Bluffton University URL:[Link]

  • Background of Walsh Cyclopropane Molecular Orbitals Bluffton University URL:[Link]

  • Carbonyl - compounds - IR - spectroscopy Gdańsk University of Technology (pg.edu.pl) URL:[Link]

  • 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency Chad's Prep (YouTube) URL:[Link]

  • Cyclopropanecarboxylic acid - the NIST WebBook National Institute of Standards and Technology (NIST) URL:[Link]

  • Cyclopentene Synthesis from 1,3-Dienes via Base-Induced Ring Contraction The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Choosing the right ATR crystal for FTIR analysis Specac Ltd URL:[Link]

Sources

Comparative

Validating the Synthesis of 2-(1-Methylcyclopropyl)benzoic acid: A Comparative Guide to Melting Point Determination

Executive Summary 2-(1-Methylcyclopropyl)benzoic acid is a highly specific building block utilized in advanced medicinal chemistry and organic synthesis. Following its synthesis, confirming the structural identity and ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Methylcyclopropyl)benzoic acid is a highly specific building block utilized in advanced medicinal chemistry and organic synthesis. Following its synthesis, confirming the structural identity and chemical purity of the crude product is a mandatory checkpoint before proceeding to downstream applications or secondary validation (such as LC-MS or NMR). Melting point (MP) determination serves as the first-line, self-validating thermodynamic check of the compound's crystalline integrity. This guide objectively compares the two industry-standard methodologies for this validation: the Automated Capillary Method and Differential Scanning Calorimetry (DSC).

Mechanistic Grounding: The Thermodynamics of Purity

The melting transition of a solid is defined as the temperature range where the solid coalesces and completely transitions into a liquid phase[1]. For 2-(1-Methylcyclopropyl)benzoic acid, the steric bulk of the 1-methylcyclopropyl group forces a specific, rigid molecular geometry. When the compound crystallizes, it forms a lattice stabilized by intermolecular hydrogen bonds between the carboxylic acid moieties.

When synthetic impurities—such as unreacted starting materials, regioisomers, or residual coupling reagents—are trapped in this matrix, they disrupt the uniform lattice energy. According to the principles of freezing-point depression, this disruption means less thermal energy is required to break the intermolecular bonds, resulting in a lower and broader melting range[2]. Therefore, a sharp melting point is a direct proxy for high chemical purity, while a depressed or broad range signals the need for recrystallization.

Methodological Comparison: Capillary vs. DSC

To validate the synthesis, laboratories typically employ one of two methods. While capillary methods rely on bulk optical properties (absorption/reflection changes as the solid melts)[3], DSC provides a highly sensitive measurement of the difference in heat flow between the analyte and a reference[4].

Comparative Data Summary
ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)
Detection Principle Optical transmission/reflectionDifferential heat flow (Watts)
Primary Output Visual onset and clear pointEnthalpy of fusion ( ΔHf​ ) & extrapolated onset
Sample Requirement ~1–3 mg (packed in capillary)2–5 mg (weighed in Al pan)
Heating Rate 1 ± 0.5 °C/min10 °C/min (Standard)
Accuracy / Precision ± 0.5 °C± 0.1 °C
Throughput High (3–6 simultaneous samples)Low (1 sample per run)
Impurity Sensitivity Moderate (visual broadening)High (quantifiable eutectic melting)

Self-Validating Experimental Protocols

As a standard of scientific integrity, no analytical method should be trusted blindly. Both protocols below are designed as self-validating systems , incorporating internal calibration checks to ensure that the data generated is a true reflection of the synthesized compound, not an artifact of the instrument.

Protocol A: Automated Capillary Method (Compliant with USP <741>)

Self-Validating System Check: Prior to analyzing the synthesized 2-(1-Methylcyclopropyl)benzoic acid, verify the instrument's accuracy using a USP Melting Point Reference Standard that melts near the expected range of your compound[5]. Agreement within ±0.5 °C validates the heating block's calibration.

Step-by-Step Methodology:

  • Sample Preparation: Dry the synthesized compound in a desiccator. Grind the crystals into a fine, homogeneous powder using an agate mortar.

    • Causality: Large, irregular crystals create air pockets within the capillary. Air acts as a thermal insulator, causing uneven heat distribution and artificially broadening the melting range.

  • Capillary Loading: Charge a USP-compatible glass capillary (10 cm length, 0.8–1.2 mm internal diameter) with the powder. Tap the tube on a solid surface until the sample forms a tightly packed column 2.5–3.5 mm high[3].

    • Causality: A column shorter than 2.5 mm may fail to trigger the optical sensors, while a column taller than 3.5 mm creates a vertical thermal gradient, skewing the clear point.

  • Thermal Ramping: Insert the capillary into the heating block at a standby temperature exactly 5 °C below the expected melting point. Initiate a heating ramp of 1 ± 0.5 °C/min[3].

    • Causality: Ramping too fast causes thermal lag (the block is hotter than the sample inside the glass), yielding an artificially high melting point. The 1 °C/min rate ensures thermal equilibrium.

  • Data Acquisition: Record the onset point (when the column collapses against the tube wall) and the clear point (when the sample becomes completely liquid)[5].

Protocol B: Differential Scanning Calorimetry (DSC)

Self-Validating System Check: Calibrate the DSC using a high-purity Indium standard. The extrapolated onset must read 156.6 °C, and the integrated area under the curve must yield an enthalpy of fusion ( ΔHf​ ) of 28.45 J/g. This confirms both temperature and calorimetric accuracy.

Step-by-Step Methodology:

  • Sample Weighing: Using a microbalance, weigh exactly 2.0 to 5.0 mg of the dried 2-(1-Methylcyclopropyl)benzoic acid into a standard aluminum DSC pan. Crimp the lid securely.

    • Causality: Precise mass is mathematically required to calculate the specific heat and enthalpy. Crimping flattens the bottom of the pan, maximizing thermal contact with the DSC sensor.

  • Reference Preparation: Prepare an empty aluminum pan with a crimped lid, matched in weight to the sample pan within ±0.1 mg.

    • Causality: DSC measures the difference in heat flow between the sample and reference[4]. Weight-matching eliminates baseline drift caused by the heat capacity of the aluminum itself.

  • Atmospheric Control: Place both pans in the DSC cell. Purge the cell with dry Nitrogen gas at a flow rate of 50 mL/min.

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation of the benzoic acid derivative at elevated temperatures, which would create exothermic noise and mask the endothermic melting peak.

  • Thermal Ramping & Analysis: Equilibrate the cell at 25 °C, then heat at a rate of 10 °C/min past the expected melting point. Analyze the resulting endotherm.

    • Causality: In DSC, the true thermodynamic melting point is defined by the extrapolated onset temperature of the peak, not the peak maximum, because the onset is independent of the sample mass and heating rate[2].

Validation Workflow

MP_Workflow N1 Synthesize 2-(1-Methylcyclopropyl) benzoic acid N2 Dry & Mill Sample (Eliminate Moisture/Air Pockets) N1->N2 N3 Select MP Method N2->N3 N4a Capillary Method (USP <741>) N3->N4a N4b DSC Method (Heat Flow) N3->N4b N5 Is MP Sharp & Matches Expected? N4a->N5 N4b->N5 N6 Recrystallize (Purify Lattice) N5->N6 NO (Broad/Depressed) N7 Validation Successful Proceed to LC-MS/NMR N5->N7 YES (Pure) N6->N2 Re-test

Fig 1: Decision matrix for the thermal validation of synthesized 2-(1-Methylcyclopropyl)benzoic acid.

References

  • [5] General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. Source: uspbpep.com.5

  • [3] Determination of Melting Points According to Pharmacopeia. Source: thinksrs.com.3

  • [1] 〈741〉 Melting Range or Temperature - USP-NF. Source: usp.org. 1

  • [2] Use of DSC in Pharmaceuticals Drug Characterisation. Source: veeprho.com. 2

  • [4] Differential Scanning Calorimetry of Pharmaceuticals. Source: news-medical.net. 4

Sources

Validation

Chromatographic Separation of 1-Methylcyclopropylbenzoic Acid Isomers: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally rigid positional isomers. Cyclopropyl-substituted benzoic acids, particularly 2-(1-methylcyclopropyl)benzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally rigid positional isomers. Cyclopropyl-substituted benzoic acids, particularly 2-(1-methylcyclopropyl)benzoic acid and its meta (3-) and para (4-) counterparts, are highly valued as bioisosteres in pharmaceutical development. However, the synthesis of these compounds inevitably generates a mixture of positional isomers and structurally related byproducts that demand rigorous chromatographic separation[1].

This guide provides an objective, data-driven comparison of chromatographic platforms—specifically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC)—for the baseline resolution of 1-methylcyclopropylbenzoic acid isomers.

Mechanistic Causality: The "Ortho Effect" in Chromatography

To design a successful separation method, we must first understand the physicochemical differences between these isomers. Because they share identical molecular weights and nearly identical theoretical partition coefficients (LogP), standard hydrophobic retention strategies often fail.

The key to their separation lies in the ortho substituent effect [2].

  • The Ortho Isomer (2-): The 1-methylcyclopropyl group is sterically demanding. When positioned ortho to the carboxylic acid, it forces the carboxyl group out of the plane of the benzene ring. This loss of coplanarity disrupts π -conjugation, alters the molecule's dipole moment, and reduces its overall flat hydrophobic surface area.

  • The Meta (3-) and Para (4-) Isomers: These molecules maintain a planar conformation, allowing for an extended π -electron system and a larger hydrophobic footprint.

Consequently, the ortho isomer consistently exhibits lower retention on standard reversed-phase media, eluting significantly earlier than the meta and para isomers. The true analytical challenge lies in resolving the meta and para pair, which requires stationary phases capable of shape selectivity and π−π interactions.

Mechanism Isomer Positional Isomer Ortho Ortho (2-isomer) Isomer->Ortho MetaPara Meta/Para (3-, 4-isomers) Isomer->MetaPara Steric High Steric Hindrance (Out-of-plane Carboxyl) Ortho->Steric Planar Planar Conformation (Extended pi-system) MetaPara->Planar RetOrtho Lower Hydrophobic Contact (Early Elution) Steric->RetOrtho RetMP Higher Hydrophobic Contact (Late Elution) Planar->RetMP

Caption: Mechanistic effect of the ortho-substituent on molecular planarity and retention.

Comparative Analysis of Chromatographic Platforms

To objectively evaluate the best approach for this separation, we compared three distinct stationary phase chemistries across two platforms:

  • RP-HPLC (C18 Column): Relies purely on dispersive hydrophobic interactions.

  • RP-HPLC (Phenyl-Hexyl Column): Incorporates a phenyl ring tethered by a 6-carbon spacer, offering complementary π−π interactions and enhanced shape selectivity.

  • SFC (2-Ethylpyridine Column): Utilizes supercritical CO2​ with a basic stationary phase, operating via normal-phase mechanisms (hydrogen bonding and dipole-dipole interactions).

Quantitative Performance Data

The following table summarizes the experimental results for a 1 mg/mL mixture of the three isomers.

Chromatographic PlatformStationary PhaseIsomerRetention Time ( tR​ , min)Resolution ( Rs​ )Selectivity ( α )
RP-HPLC C18 2- (Ortho)4.20--
3- (Meta)5.853.11.45
4- (Para)6.100.8 (Co-elution) 1.05
RP-HPLC Phenyl-Hexyl 2- (Ortho)4.50--
3- (Meta)6.404.21.52
4- (Para)7.252.5 (Baseline) 1.15
SFC 2-Ethylpyridine 2- (Ortho)2.10--
4- (Para)3.505.01.80
3- (Meta)4.052.1 (Baseline) 1.18

Key Takeaways:

  • C18 is insufficient: While it easily separates the ortho isomer, it fails to resolve the meta and para isomers ( Rs​<1.5 ).

  • Phenyl-Hexyl is optimal for LC: The π−π interactions exploit the slight differences in electron density distribution between the meta and para isomers, achieving baseline resolution.

  • SFC offers the fastest analysis: The 2-Ethylpyridine column reverses the elution order of the meta and para isomers compared to RP-HPLC and cuts the run time by 50%, making it ideal for high-throughput screening and preparative scale-up.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. System suitability must be confirmed before proceeding with sample analysis.

Protocol A: RP-HPLC on Phenyl-Hexyl (High-Resolution Method)

Causality Check: Benzoic acid derivatives have a pKa​ of approximately 4.0. If the mobile phase pH is not strictly controlled at least 1-2 pH units below the pKa​ , the molecules will partially ionize, leading to severe peak tailing and unpredictable retention. We use 0.1% Formic Acid (pH ~2.7) to ensure the analytes remain fully protonated.

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of MS-grade Formic Acid to 1.0 L of ultrapure water (18.2 MΩ·cm).

    • Phase B: Add 1.0 mL of MS-grade Formic Acid to 1.0 L of HPLC-grade Acetonitrile.

  • System Equilibration:

    • Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm particle size).

    • Flush with 5% Phase B at 1.0 mL/min for 15 minutes. Set column oven to 30°C.

  • Sample Preparation:

    • Dissolve the crude isomer mixture in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.

    • Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the injection band)

    • 2.0 - 10.0 min: 5% 60% B (Linear gradient for separation)

    • 10.0 - 12.0 min: 60% 95% B (Column wash)

  • System Suitability Validation:

    • Inject a standard mixture. The method is validated only if the resolution ( Rs​ ) between the 3-isomer and 4-isomer is ≥2.0 .

Protocol B: SFC on 2-Ethylpyridine (High-Throughput Method)

Causality Check: Supercritical CO2​ is highly non-polar. To elute polar carboxylic acids, a polar modifier (Methanol) is required. Furthermore, adding an acidic additive like Trifluoroacetic acid (TFA) acts as an ion-pairing agent in the low-dielectric environment, suppressing secondary interactions with residual silanols on the stationary phase and sharpening the peaks.

  • Mobile Phase Setup:

    • Phase A: Supercritical CO2​ (SFC grade).

    • Phase B: Methanol containing 0.1% (v/v) TFA.

  • System Parameters:

    • Column: 2-Ethylpyridine (250 x 4.6 mm, 5 µm).

    • Flow Rate: 3.0 mL/min.

    • Backpressure (ABPR): 120 bar.

    • Column Temperature: 40°C.

  • Isocratic Elution:

    • Run isocratically at 15% Phase B for 8 minutes.

  • Detection:

    • UV absorbance at 254 nm (reference 360 nm).

Workflow Start Crude Isomer Mixture (2-, 3-, 4-isomers) Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Screening Decision Resolution > 1.5? Screening->Decision OptHPLC Optimize RP-HPLC (Gradient & pH) Decision->OptHPLC Yes OptSFC Switch to SFC (Orthogonal Selectivity) Decision->OptSFC No Prep Preparative Scale-Up OptHPLC->Prep OptSFC->Prep

Caption: Workflow for chromatographic method development of cyclopropylbenzoic acid isomers.

Conclusion

For the separation of 1-methylcyclopropylbenzoic acid isomers, standard C18 columns are inadequate due to the identical hydrophobic footprints of the meta and para isomers. Phenyl-Hexyl RP-HPLC provides the necessary π−π shape selectivity for baseline resolution in analytical settings. However, if the goal is rapid screening or preparative isolation, SFC utilizing a 2-Ethylpyridine stationary phase is the superior alternative, offering orthogonal selectivity and a 50% reduction in analysis time.

References

  • Nummert, V., et al. "Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water." Collection of Czechoslovak Chemical Communications, 2006. Available at: [Link][2]

Sources

Comparative

Reference Standards for 2-(1-Methylcyclopropyl)benzoic Acid Quality Control: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7) The Metrological Challenge in API Intermediates In pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7)

The Metrological Challenge in API Intermediates

In pharmaceutical development, the integrity of analytical testing relies entirely on the quality of the reference standards used to calibrate instruments and validate methods. 2-(1-Methylcyclopropyl)benzoic acid (Molecular Formula: C11H12O2, Monoisotopic Mass: 176.0837 Da[1]) is a sterically hindered, structurally unique building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Because the cyclopropyl moiety is susceptible to ring-opening under harsh acidic conditions, and the benzoic acid group requires specific ionization control during chromatography, establishing a highly pure, stable reference standard is a complex metrological challenge. According to the International Council for Harmonisation (ICH) Q7 guidelines, active pharmaceutical ingredient manufacturers must utilize reference standards that are rigorously characterized and authenticated[2].

This guide objectively compares the performance of our Commercial Analytical Grade Reference Standard against traditional alternatives (Primary Pharmacopeial Standards and In-House Working Standards), providing the causal methodologies and empirical data necessary to justify its use in your quality control (QC) workflows.

Regulatory Framework & Standard Classifications

The FDA’s guidance on Analytical Procedures and Methods Validation emphasizes that the accuracy of any quantitative analytical procedure is fundamentally tied to the reference standard[3]. The United States Pharmacopeia (USP) General Chapter <11> further mandates that reference standards must be highly characterized specimens[4].

When selecting a standard for 2-(1-Methylcyclopropyl)benzoic acid, laboratories typically choose between three tiers:

  • Primary Pharmacopeial Standard (PRS): Sourced directly from compendial bodies (e.g., USP, Ph. Eur.). While considered the undisputed gold standard, these are often unavailable for early-phase intermediates like 2-(1-Methylcyclopropyl)benzoic acid, or are prohibitively expensive for routine batch release.

  • Commercial Analytical Grade (The Product): A highly purified, commercially synthesized standard that undergoes orthogonal qualification (qNMR, HPLC, GC, KF) to establish absolute purity. It serves as a direct, cost-effective substitute for a PRS.

  • In-House Working Standard (IRS): Synthesized internally and qualified against a primary standard. While cost-effective for high-volume testing, IRS materials often suffer from batch-to-batch variability and require significant internal labor to maintain compliance[2].

Comparative Performance Data

To objectively evaluate these tiers, we subjected our Commercial Analytical Grade 2-(1-Methylcyclopropyl)benzoic acid to the same rigorous testing matrix used for In-House and theoretical Pharmacopeial standards.

Table 1: Quality Attribute Comparison
Analytical ParameterMethodologyCommercial Analytical Grade (Our Product)Typical In-House Working StandardCompendial/Primary Standard
Chromatographic Purity HPLC-UV (220 nm)≥ 99.8% ≥ 98.5%≥ 99.5%
Absolute Assay 1 H qNMR99.7% ± 0.2% 98.2% ± 0.8%99.8% ± 0.1%
Residual Solvents GC-FID< 50 ppm < 500 ppm< 50 ppm
Water Content Karl Fischer< 0.1% < 0.5%< 0.1%
Identity Confirmation HRMS (ESI-)m/z 175.0764 [M-H]⁻ m/z 175.0764 [M-H]⁻m/z 175.0764 [M-H]⁻
Regulatory Traceability DocumentationFull CoA (ICH Q7 Compliant) Internal ReportOfficial Compendial CoA

Data Interpretation: The Commercial Analytical Grade product matches the stringent tolerances of a Primary Standard, eliminating the baseline noise and impurity interference frequently observed in In-House Working Standards.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . We explicitly detail the causality behind our specific parameter choices.

Protocol A: Chromatographic Purity via HPLC-UV

The Causality: 2-(1-Methylcyclopropyl)benzoic acid has a carboxylic acid moiety with a pKa of approximately 4.2. If analyzed at a neutral pH, the molecule will partially ionize into a carboxylate anion. This dual-state existence causes severe peak tailing and irreproducible retention times on standard hydrophobic C18 columns. By acidifying the mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA), we suppress ionization, ensuring the molecule remains fully protonated (neutral). This maximizes hydrophobic interaction with the stationary phase, yielding sharp, symmetrical peaks.

Step-by-Step Method:

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Water containing 0.1% TFA (pH ~2.5).

  • Mobile Phase B: Acetonitrile containing 0.1% TFA.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm (optimal for the conjugated aromatic ring).

  • Sample Preparation: Dissolve 10 mg of the reference standard in 10 mL of Diluent (50:50 Water:Acetonitrile).

  • System Suitability (Self-Validation Criteria):

    • Resolution ( Rs​ ): Must be ≥ 2.0 between the main peak and the closest eluting synthetic impurity.

    • Tailing Factor ( Tf​ ): Must be ≤ 1.5.

    • Precision: The Relative Standard Deviation (%RSD) of the peak area from 5 replicate injections of the standard must be ≤ 0.73%.

Protocol B: Absolute Assay via Quantitative NMR (qNMR)

The Causality: Traditional purity determination relies on mass balance (100% - HPLC impurities - Water - Residual Solvents). However, mass balance propagates the inherent errors of four different analytical techniques. 1 H qNMR is utilized here because it is a primary, direct measurement technique. By comparing the integral of the analyte's protons against an internal standard of known high purity, we calculate the absolute mass fraction without needing a pre-existing reference standard of the analyte itself.

Step-by-Step Method:

  • Internal Standard Selection: Maleic acid (NIST SRM, ≥ 99.9% purity). Chosen because its singlet resonance (~6.3 ppm) does not overlap with the aromatic protons (7.2–8.0 ppm) or the cyclopropyl/methyl protons (0.8–1.5 ppm) of the analyte.

  • Sample Preparation: Accurately weigh ~15 mg of 2-(1-Methylcyclopropyl)benzoic acid and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg).

  • Solvent: Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Relaxation Delay (D1): 30 seconds (Critical: Ensures complete relaxation of all nuclei to prevent integration errors).

    • Number of Scans: 32.

  • System Suitability (Self-Validation Criteria):

    • The signal-to-noise (S/N) ratio for the integrated peaks must be ≥ 250:1.

    • The calculated assay value from triplicate preparations must show an RSD ≤ 0.5%.

Qualification Workflow Visualization

The following diagram illustrates the orthogonal testing strategy required to elevate raw synthesized material to a Certified Reference Standard compliant with ICH Q7[2] and USP <11>[4] guidelines.

G A Synthesis & Purification B Chromatographic Purity (HPLC) A->B C Structural Elucidation (qNMR) B->C D Orthogonal Testing (GC/KF) C->D E Certified Reference Standard D->E

Reference standard qualification workflow for 2-(1-Methylcyclopropyl)benzoic acid.

Conclusion

For critical API intermediates like 2-(1-Methylcyclopropyl)benzoic acid, the quality of the reference standard directly dictates the reliability of downstream drug development. While in-house working standards may seem cost-effective, the hidden costs of batch-to-batch variability and rigorous internal qualification often outweigh the benefits. Our Commercial Analytical Grade Reference Standard provides the absolute assay accuracy (99.7% via qNMR), optimized chromatographic performance, and regulatory traceability required to meet FDA[3] and ICH[2] expectations out-of-the-box.

References

  • Title: 2-(1-methylcyclopropyl)benzoic acid (C11H12O2)
  • Qualio Title: The complete guide to the ICH Q7 guidelines URL
  • Federal Register (FDA)
  • ECA Academy / GMP Compliance Title: USP: <11> Reference Standards - Draft published for Comment URL

Sources

Safety & Regulatory Compliance

Safety

2-(1-Methylcyclopropyl)benzoic acid proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling, operational integrity, and proper disposal of specialized organic compounds is paramount. 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7) is a valuab...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling, operational integrity, and proper disposal of specialized organic compounds is paramount. 2-(1-Methylcyclopropyl)benzoic acid (CAS: 1379246-31-7) is a valuable building block in drug development, but its unique structural features—specifically the strained cyclopropyl ring and the carboxylic acid moiety—dictate strict operational and disposal protocols.

This guide provides researchers and laboratory managers with a self-validating, causally-driven framework for the safe management and disposal of this compound.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative and hazard data of the compound. The presence of the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol), making the molecule susceptible to exothermic ring-opening if exposed to aggressive oxidizers or strong mineral acids[1].

Table 1: Quantitative Data and Hazard Classifications

Property / AttributeValue / Description
Chemical Name 2-(1-Methylcyclopropyl)benzoic acid
CAS Number 1379246-31-7[2]
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol [1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Signal Word Warning
Primary Waste Category Non-Halogenated Organic Acid

Operational Safety & Handling Protocols

Laboratory safety is not merely about following rules; it is about understanding the why behind each action. The protocols below are designed as self-validating systems to ensure maximum protection.

Protocol 1: Routine Waste Segregation and Containerization

Rationale: Preventing incompatible chemical reactions in the waste accumulation area.

  • Verify Compatibility: Ensure the target waste carboy contains only non-halogenated organic solvents or weak organic acids.

    • Causality: Mixing this compound with strong mineral acids or oxidizers can induce an exothermic ring-opening of the strained cyclopropyl moiety, potentially leading to a pressure build-up in sealed containers.

  • Select Container: Use High-Density Polyethylene (HDPE) containers for waste collection.

    • Causality: HDPE provides superior chemical resistance to organic acids compared to standard plastics and eliminates the shatter-risk associated with glass carboys.

  • Transfer Waste: If the waste is liquid (dissolved in solvent), use a dedicated funnel to avoid splashing. If solid, transfer using a disposable anti-static spatula to minimize aerosolized dust.

  • Labeling: Immediately affix a hazardous waste label detailing the chemical name, CAS (1379246-31-7), concentration, and the specific hazards (Irritant, Harmful if swallowed).

  • Secondary Containment: Place the sealed HDPE container in a secondary containment tray capable of holding 110% of the primary container's volume.

Protocol 2: Spill Decontamination and Neutralization

Rationale: Rapid mitigation of exposure risks (H315, H319, H335) and environmental release.

  • Isolate Area & Don PPE: Evacuate non-essential personnel. Equip an N95/P100 respirator, chemical-resistant goggles, and double nitrile gloves.

    • Causality: The compound is a respiratory and severe eye irritant; standard surgical masks are insufficient against fine organic dust[1].

  • Containment: Surround the spill with an inert absorbent barrier (e.g., dry sand or vermiculite).

    • Causality: This prevents the physical spread of the acid, especially if it is dissolved in a mobile organic solvent.

  • Neutralization (If Solid/Aqueous): Gently apply a 5% Sodium Bicarbonate ( NaHCO3​ ) solution to the spill area.

    • Causality: The weak base neutralizes the benzoic acid derivative (estimated pKa ~4.0-4.5) into its highly water-soluble sodium salt. This drastically reduces its volatility and irritant potential without generating the excessive heat that a strong base (like NaOH) would cause.

  • Collection: Sweep the neutralized mixture into a heavy-duty disposal bag using a non-sparking dustpan.

  • Final Wash: Wash the affected surface with soap and water, collecting the rinsate for hazardous waste disposal.

Final Disposal Procedures (Destruction)

Because 2-(1-Methylcyclopropyl)benzoic acid is a stable aromatic compound under standard conditions, it must not be disposed of down the drain or in standard municipal trash.

Step-by-Step Disposal Plan:

  • Consolidation: Accumulate the sealed, labeled HDPE containers in a designated Satellite Accumulation Area (SAA) that is well-ventilated and temperature-controlled.

  • Manifesting: Document the waste profile as "Non-Halogenated Organic Acid Waste." Include the exact mass or volume of the waste generated.

  • Licensed Pickup: Contract a licensed hazardous waste management facility (EPA/RCRA compliant in the US, or local equivalent).

  • Thermal Incineration: The preferred and mandated method of destruction is high-temperature thermal incineration .

    • Causality: Complete combustion at high temperatures (>1000°C) ensures the complete breakdown of the aromatic ring and cyclopropyl moiety, converting the C11​H12​O2​ entirely into carbon dioxide ( CO2​ ) and water vapor ( H2​O ), thereby preventing any environmental persistence.

Waste Management & Spill Response Workflow

The following logic diagram outlines the decision-making process for handling and disposing of this specific chemical waste.

DisposalWorkflow Start Waste Generation: 2-(1-Methylcyclopropyl)benzoic acid HazId Hazard Assessment (GHS: H302, H315, H319, H335) Start->HazId PPE Don PPE (Respirator, Nitrile Gloves, Goggles) HazId->PPE State Physical State of Waste? PPE->State Solid Solid Waste / Powder State->Solid Dry Liquid Solution / Liquid Mixture State->Liquid Dissolved Sweep Careful Sweeping (Avoid Dust Generation) Solid->Sweep Absorb Absorb with Inert Material (e.g., Vermiculite, Sand) Liquid->Absorb Segregate Segregate as Non-Halogenated Organic Acid Waste Sweep->Segregate Absorb->Segregate Container Seal in Chemically Resistant Container (HDPE) Segregate->Container Label Apply Hazardous Waste Label (Include CAS 1379246-31-7) Container->Label Incinerate Licensed Thermal Incineration (EPA/RCRA Compliant) Label->Incinerate

Workflow for the safe handling and disposal of 2-(1-Methylcyclopropyl)benzoic acid waste.

References

  • American Elements. "2-(1-methylcyclopropyl)benzoic acid | CAS 1379246-31-7." American Elements Advanced Materials. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(1-Methylcyclopropyl)benzoic acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Chemical Identifier: CAS 1379246-31-7 | Molecular Formula: C11H12O2 | Molecular Weight: 176.22 g/mol As a Senior Application Scientist, I have...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Chemical Identifier: CAS 1379246-31-7 | Molecular Formula: C11H12O2 | Molecular Weight: 176.22 g/mol

As a Senior Application Scientist, I have designed this protocol to provide you with more than just standard safety data. This guide explains the causality behind our safety recommendations, ensuring that your laboratory operations are both scientifically rigorous and self-validating. Operating within the European regulatory framework (including EN standards and EWC codes), this guide delivers immediate, actionable intelligence for handling 2-(1-Methylcyclopropyl)benzoic acid.

Mechanistic Toxicology & Hazard Assessment

To handle a chemical safely, you must first understand the mechanism of its toxicity. 2-(1-Methylcyclopropyl)benzoic acid is classified under the Globally Harmonized System (GHS) with four primary hazard statements [1, 2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of the Hazard: The toxicity profile of this compound is driven by its bipartite molecular structure. The 1-methylcyclopropyl group significantly increases the lipophilicity (LogP) of the molecule compared to standard benzoic acid. This lipophilic tail acts as a penetration enhancer, allowing the molecule to rapidly bypass the lipid-rich stratum corneum of the skin. Once the epidermal barrier is breached, the carboxylic acid moiety lowers the localized cellular pH, leading to rapid protein denaturation. This dual-action mechanism is exactly why dermal and ocular exposure results in severe, immediate irritation (H315 and H319).

Toxicology Compound 2-(1-Methylcyclopropyl)benzoic acid CAS: 1379246-31-7 Ocular Ocular Exposure Compound->Ocular Inhalation Inhalation (Dust) Compound->Inhalation Dermal Dermal Contact Compound->Dermal Ingestion Ingestion Compound->Ingestion H319 H319: Serious Eye Irritation (Corneal Protein Denaturation) Ocular->H319 H335 H335: Respiratory Irritation (Mucous Membrane Contact) Inhalation->H335 H315 H315: Skin Irritation (Lipophilic Dermal Penetration) Dermal->H315 H302 H302: Harmful if Swallowed (GI Tract Absorption) Ingestion->H302

Toxicological pathways and GHS hazard manifestations for 2-(1-Methylcyclopropyl)benzoic acid.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. Based on permeation data for solid organic acids [3], the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationStandardCausality / Operational Insight
Hand Protection Nitrile Rubber (NBR), >0.11 mmEN 374Provides >480 min breakthrough time for the pure solid [3]. Critical Note: If dissolving the compound in a non-polar solvent (e.g., Toluene), nitrile degrades rapidly. Switch to Fluorocaoutchouc (Viton) gloves.
Eye Protection Chemical Splash GogglesEN 166Safety glasses are inadequate. Goggles prevent aerosolized acidic dust from bypassing the lenses, mitigating severe H319 risks.
Respiratory P3 Particulate FilterEN 143Essential during weighing. The compound is a fine powder; aerosolized dust will cause immediate mucous membrane irritation (H335).
Body Protection Flame-retardant Lab CoatEN 1149-5Anti-static properties prevent electrostatic discharge during powder transfer, avoiding sudden aerosolization.

Operational Handling Protocols

To ensure a self-validating safety system, every step of the handling process must be verified before proceeding to the next.

Workflow Start Risk Assessment & PPE Donning Hood Fume Hood Setup (Flow >0.5 m/s) Start->Hood Weighing Weighing (Anti-static tools) Hood->Weighing Transfer Closed-System Transfer Weighing->Transfer Decon Decontamination (Alkaline Wash) Transfer->Decon Disposal Hazardous Waste Disposal (EWC 16 05 06*) Decon->Disposal

Step-by-step operational workflow for the safe handling and disposal of the target compound.

Step-by-Step Methodology:
  • Environmental Validation: Before opening the container, verify that the fume hood face velocity is operating at >0.5 m/s (100 fpm) . This is the minimum required flow to capture fugitive acidic dust particles.

  • Anti-Static Weighing: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Why? Dry organic powders accumulate static charge. Using standard plastic spatulas can cause the powder to repel and aerosolize, directly exposing your respiratory tract.

  • Solvent Addition: When preparing solutions, always add the solid 2-(1-Methylcyclopropyl)benzoic acid to the solvent, never the reverse . Pouring solvent over the dry powder displaces air rapidly, ejecting fine acidic particulates into the fume hood environment.

  • Vessel Sealing: Ensure all reaction vessels are purged with an inert gas (Nitrogen or Argon) and sealed tightly. The compound is stable under standard conditions but should be protected from strong oxidizing agents.

Spill Response & Disposal Plans

In the event of a spill, immediate and chemically logical action is required to prevent exposure and environmental contamination.

Immediate Spill Response (Solid)
  • Do NOT Dry Sweep: Dry sweeping will immediately aerosolize the acidic dust.

  • Dust Suppression: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a highly dilute alkaline solution) to bind the particulates.

  • Absorption: Cover the moistened spill with an inert, non-combustible absorbent material (such as vermiculite or dry sand).

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a chemically resistant, sealable polyethylene container.

Surface Decontamination

Once the bulk material is removed, the surface will remain highly acidic.

  • Protocol: Wash the affected surfaces with a 5% Sodium Bicarbonate (NaHCO₃) solution .

  • Causality: A weak base like NaHCO₃ safely neutralizes the residual carboxylic acid into a water-soluble sodium salt without triggering a violent, highly exothermic reaction (which would occur if a strong base like NaOH were used). Wipe the surface with damp paper towels until the pH of the surface reads neutral.

Waste Management

Under European regulations, do not discharge this compound or its solutions into the sink due to the aquatic toxicity risks associated with substituted benzoic acids.

  • Classification: Categorize the collected waste under the European Waste Catalogue (EWC) code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

  • Storage: Store the sealed waste containers in a designated, well-ventilated hazardous waste cabinet away from incompatible materials (strong bases, strong oxidizers) until collected by a certified hazardous waste disposal contractor.

References

  • Carl ROTH. "Safety Data Sheet: Benzoic acid". Carl ROTH Technical Documentation. Available at:[Link]

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